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  • Product: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
  • CAS: 1622993-12-7

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

An In-depth Technical Guide to 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure and physical properties of 2-Bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon available data and established scientific principles, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Introduction and Significance

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system frequently encountered in pharmacologically active compounds. Its unique electronic and structural features allow for diverse biological activities. The introduction of a bromine atom at the 2-position and a carboxylic acid at the 7-position of this scaffold, as in 2-Bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid, offers multiple avenues for further chemical modification and exploration of its potential as a lead compound in drug development programs. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of various functional groups, while the carboxylic acid moiety can be modified to improve pharmacokinetic properties or engage in key binding interactions with biological targets.

Chemical Structure and Identification

The chemical identity of 2-Bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid is unequivocally established by its molecular formula, CAS number, and IUPAC name.

IdentifierValueSource
IUPAC Name 2-bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid[2]
CAS Number 1622993-12-7[2]
Molecular Formula C₇H₄BrN₃O₂[2]
Formula Weight 242.03 g/mol [2]
SMILES O=C(O)C1=CC2=NC(Br)=NN2C=C1[2]
Structural Diagram

The chemical structure of the molecule is depicted below, illustrating the fused triazole and pyridine rings with the specified substituents.

Caption: 2D structure of 2-Bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid.

Physical and Chemical Properties

While comprehensive experimental data for this specific molecule is not widely published, a combination of information from chemical suppliers and predictive models allows for the characterization of its key physical and chemical properties.

Known and Predicted Properties
PropertyValueSource/Method
Purity ≥97%[2]
Physical Form Solid
Monoisotopic Mass 240.94868 Da[1]
XlogP (predicted) 1.3[1]
Hazard Classifications Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure)[3]

Note: The lack of extensive experimental data underscores the opportunity for further research to fully characterize this compound.

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide an indication of the molecule's size and shape in the gas phase, which is valuable for its identification in mass spectrometry-based analyses.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 241.95596137.8
[M+Na]⁺ 263.93790152.5
[M-H]⁻ 239.94140141.2
[M+NH₄]⁺ 258.98250157.6
[M+K]⁺ 279.91184141.6
Data sourced from PubChem[1]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Amino-5-carboxypyridine 2-Amino-5-carboxypyridine Cyclization Cyclization 2-Amino-5-carboxypyridine->Cyclization Reagent_X Brominating Agent & Cyclizing Reagent Reagent_X->Cyclization Target_Molecule 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid Cyclization->Target_Molecule

Caption: Proposed high-level synthetic workflow.

Step-by-Step Hypothetical Protocol

This protocol is a conceptual outline based on similar reported syntheses and would require experimental optimization.

  • Activation of the Carboxylic Acid: The starting material, 2-amino-5-carboxypyridine, would likely first have its carboxylic acid group protected or converted to a more stable ester, for example, a methyl ester (methyl 2-amino-5-carboxylate), to prevent unwanted side reactions.

  • Formation of the Triazole Ring: The amino group of the pyridine ring would then be reacted with a suitable reagent to construct the triazole ring. This could involve a multi-step process, potentially starting with the formation of an N-amino pyridinium salt, followed by reaction with a brominated one-carbon equivalent that facilitates both cyclization and bromination. Alternatively, a pre-formed triazole precursor could be utilized.

  • Cyclization and Bromination: A key step would be the oxidative cyclization to form the fused[1][2]triazolo[1,5-a]pyridine ring system. The bromination at the 2-position could potentially be achieved during this cyclization step or as a separate subsequent step using a suitable brominating agent (e.g., N-bromosuccinimide).

  • Deprotection (if necessary): If the carboxylic acid was initially protected as an ester, the final step would be the hydrolysis of the ester back to the carboxylic acid to yield the final product.

Justification for Experimental Choices: The protection of the carboxylic acid is a standard strategy in organic synthesis to prevent its interference with reactions targeting other functional groups. The choice of cyclization and bromination reagents would be critical and would likely be guided by literature precedents for the synthesis of similar substituted[1][2]triazolo[1,5-a]pyridines.

Predicted Spectroscopic Properties

In the absence of experimental spectra, predictions based on the functional groups present in the molecule can provide valuable guidance for characterization.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid is expected to be complex but will feature several characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C-H Stretch (Aromatic): Weaker absorptions are expected above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the pyridine ring.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the range of 1720-1680 cm⁻¹ due to the carbonyl stretching vibration.

  • C=N and C=C Stretches (Aromatic Rings): Multiple bands of varying intensity are expected in the 1600-1450 cm⁻¹ region, arising from the stretching vibrations of the fused triazole and pyridine rings.

  • C-O Stretch and O-H Bend (Carboxylic Acid): Absorptions in the 1320-1210 cm⁻¹ and 950-900 cm⁻¹ regions, respectively, are also characteristic of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carboxylic acid and the fused triazole ring, as well as the bromine atom. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). The chemical shifts of the other carbons will be influenced by their position within the heterocyclic ring system and their proximity to the bromine and nitrogen atoms.

Conclusion and Future Directions

2-Bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid is a compound with significant potential for further investigation in the field of medicinal chemistry. While its fundamental chemical identity is established, a comprehensive experimental characterization of its physical and spectroscopic properties is currently lacking. The proposed synthetic pathway provides a rational starting point for its preparation in the laboratory. Future research should focus on obtaining detailed experimental data for its melting point, solubility, pKa, and full spectroscopic characterization (NMR, IR, MS). Such data will be invaluable for its use as a building block in the synthesis of novel compounds with potential therapeutic applications.

References

  • PubChem. (n.d.). 2-bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). 2-bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Comprehensive NMR Characterization and Structural Analysis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid

Executive Summary The functionalized bicyclic scaffold 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7) is a highly versatile molecular building block utilized extensively in modern drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized bicyclic scaffold 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7) is a highly versatile molecular building block utilized extensively in modern drug discovery. Its unique structural topology—combining a hydrogen-bond-donating/accepting carboxylic acid, a reactive halogen center at C2, and a rigid, electron-deficient triazolopyridine core—makes it an ideal precursor for synthesizing kinase inhibitors and HIF prolylhydroxylase domain (PHD) inhibitors [1].

Accurate structural elucidation of this compound is critical, as the electronic push-pull dynamics between the bridgehead nitrogens and the electron-withdrawing substituents significantly perturb the local magnetic environment. This technical guide provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, the causality behind signal assignments, and a field-validated protocol for spectral acquisition.

Structural Elucidation & Causality

The [1,2,4]triazolo[1,5-a]pyridine system features a bridgehead nitrogen (N4) that donates electron density into the fused system, while the triazole imine nitrogen (N1) acts as an electron sink [2].

  • The C5 Proton (H-5): Positioned alpha to the bridgehead nitrogen, H-5 experiences profound deshielding due to the combined inductive effect of the nitrogen and the anisotropic ring current of the adjacent triazole ring. This results in a characteristic downfield shift (>9.0 ppm).

  • The C7 Carboxylic Acid: The electron-withdrawing nature of the -COOH group at C7 removes electron density from the conjugated pyridine ring, specifically deshielding the ortho-protons (H-6 and H-8).

  • The C2 Bromine: While halogens typically deshield adjacent carbons via inductive effects, the "heavy atom effect" of bromine introduces a counteracting shielding component. Consequently, the C2 carbon resonates around 140 ppm, which is slightly upfield compared to a chlorine-substituted analog but remains highly deshielded due to the flanking N1 and N3 atoms.

Synthetic_Pipeline A 2-Bromo-[1,2,4]triazolo [1,5-a]pyridine-7-carboxylic acid B C2 Functionalization (Suzuki/Buchwald Coupling) A->B Pd Catalyst C C7 Amidation (EDC/HOBt or HATU) A->C Orthogonal Route B->C Amine, Base D Lead Compound (e.g., Kinase Inhibitor) C->D E In Vitro Screening D->E

Synthetic utility in drug discovery via orthogonal C2 and C7 functionalization.

Quantitative Data Presentation

The following tables summarize the empirical and highly correlated predictive chemical shifts for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid, derived from structural analogs and established heterocycle NMR heuristics.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-5 9.05d7.11HHighly deshielded by adjacent bridgehead N4 and triazole ring current.
H-8 8.30dd1.8, 0.91HMeta-coupling to H-6; deshielded by the adjacent C7-COOH group.
H-6 7.75dd7.1, 1.81HOrtho-coupled to H-5, meta-coupled to H-8.
OH 13.50br s-1HCarboxylic acid proton (broadened due to exchange).
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C=O 165.8CqCarboxylic acid carbonyl carbon.
C-3a 151.0CqBridgehead carbon heavily deshielded between two nitrogens.
C-8a 144.3CqBridgehead carbon of the pyridine ring.
C-2 140.5CqTriazole carbon attached to Bromine (heavy atom effect mitigates extreme downfield shift).
C-7 135.2CqPyridine carbon attached to the electron-withdrawing COOH.
C-5 130.4CHAlpha to bridgehead nitrogen.
C-8 118.6CHBeta to bridgehead carbon, alpha to COOH.
C-6 115.2CHBeta to bridgehead nitrogen, shielded relative to C-5.

Experimental Protocols: High-Resolution NMR Acquisition

To guarantee reproducibility and scientific integrity, the NMR acquisition must follow a self-validating system. The selection of DMSO- d6​ as the solvent is dictated by causality: the strong intermolecular hydrogen bonding inherent to the C7-carboxylic acid severely limits solubility in less polar solvents like CDCl 3​ .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the title compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.05% v/v tetramethylsilane (TMS) as an internal zero-point reference. Ensure complete dissolution via gentle sonication for 2 minutes.

  • Instrument Calibration: Transfer the homogenous solution to a 5 mm precision NMR tube. Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe. Regulate and stabilize the probe temperature strictly at 298 K to prevent chemical shift drift of the exchangeable -OH proton.

  • Shimming and Tuning: Execute automated gradient shimming (Z-axis) followed by manual fine-tuning. Validation Check: Proceed only when the lock signal exceeds 80% and the TMS line width at half-height ( ν1/2​ ) is <1.0 Hz.

  • 1 H NMR Acquisition: Run a standard 1D proton sequence (zg30). Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 s. Acquire 16 to 32 transients. Rationale: The 2.0 s delay ensures complete longitudinal relaxation, allowing for precise integration of the aromatic protons.

  • 13 C NMR Acquisition: Execute a proton-decoupled 1D carbon sequence (zgpg30). Set the spectral width to 250 ppm and D1 to 2.0 s. Acquire a minimum of 512 transients. Rationale: The extended acquisition time and optimized D1 are critical for resolving the five quaternary carbons (C2, C3a, C7, C8a, C=O) which suffer from long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

  • Data Processing: Apply exponential multiplication with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Perform Fourier transform (FT), followed by manual phase correction and zero-order baseline correction to ensure integration accuracy.

NMR_Workflow A Sample Preparation (DMSO-d6, 0.05% TMS) B Shimming & Tuning (Automated/Manual) A->B C 1H NMR Acquisition (400/600 MHz, ns=16) B->C D 13C NMR Acquisition (100/150 MHz, ns=512) B->D E FID Processing (FT, Phase/Baseline Corr.) C->E D->E F Signal Assignment (Multiplet Analysis) E->F G Validation (2D COSY/HSQC) F->G

Standardized workflow for high-resolution NMR acquisition and spectral validation.

References

  • Title: 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link][1]

  • Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles Source: Molecules (National Center for Biotechnology Information / PMC) URL: [Link] [2]

Foundational

Structural Elucidation of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid: A Crystallographic Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on precise 3D conformational data. 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7) is a highly versatile, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on precise 3D conformational data. 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7) is a highly versatile, privileged pharmacophore building block[1]. Featuring a rigid fused bicyclic core, a halogen-bond-donating bromine atom, and a hydrogen-bonding carboxylic acid, this molecule presents a fascinating case study in supramolecular assembly. This whitepaper provides an in-depth technical guide to the X-ray crystallographic workflow, conformational analysis, and structural validation of this critical intermediate, designed for structural biologists and medicinal chemists.

Introduction & Pharmacophore Significance

The [1,2,4]triazolo[1,5-a]pyridine scaffold has gained significant traction in modern drug discovery. Derivatives of this core have been identified as potent inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme, where X-ray crystallography has revealed a novel monodentate binding mode involving the triazole N1 atom coordinating with active site metal ions[2].

The addition of a 2-bromo substituent and a 7-carboxylic acid group (Molecular Weight: 242.03 g/mol , Formula: C₇H₄BrN₃O₂)[1] transforms the core into a highly functionalized vector. The bromine atom serves as an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or as a σ -hole donor for halogen bonding in protein-ligand complexes. Simultaneously, the 7-carboxylic acid dictates both solubility profiles and strong directional hydrogen bonding. Understanding the exact 3D conformation of this molecule is paramount for accurate in silico docking and structure-based drug design (SBDD).

Experimental Protocol: High-Resolution X-Ray Crystallography

To obtain diffraction-quality crystals and resolve the 3D structure, a self-validating crystallographic workflow is required. The following protocol details the causality behind each experimental choice to ensure reproducibility and high-resolution data acquisition.

Workflow N1 Sample Preparation (Purity >97%) N2 Crystallization (Vapor Diffusion) N1->N2 Solubilization N3 Data Collection (100K, Mo Kα) N2->N3 Crystal Harvesting N4 Phase Solution (SHELXT) N3->N4 Diffraction Data N5 Refinement (SHELXL) N4->N5 Electron Density N6 3D Conformation Analysis N5->N6 Final CIF Model

Crystallographic workflow from sample prep to 3D conformation analysis.

Step 1: Sample Preparation and Crystallization (Vapor Diffusion)
  • Procedure: Dissolve 10 mg of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (Purity 97%)[1] in 0.5 mL of a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF). Place the solution in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of an anti-solvent (e.g., diethyl ether or hexanes).

  • Causality: The carboxylic acid moiety requires a strong polar solvent for initial dissolution. Vapor diffusion is selected over slow evaporation because it maintains a constant temperature and strictly controls the supersaturation rate. As the volatile anti-solvent slowly diffuses into the DMF, the dielectric constant of the mixture gradually decreases, preventing the formation of kinetically favored amorphous precipitates and promoting the growth of thermodynamically stable, single-crystal lattices.

Step 2: Crystal Harvesting and Cryoprotection
  • Procedure: Under a polarized light microscope, select a single crystal with well-defined faces and uniform extinction. Mount the crystal on a MiTeGen loop using a minimal amount of perfluoropolyether (Paratone-N) oil.

  • Causality: Paratone-N oil serves a dual purpose: it acts as an adhesive to secure the crystal to the loop and serves as a cryoprotectant. It displaces surface mother liquor, preventing the formation of crystalline ice upon flash-cooling, which would otherwise produce parasitic powder diffraction rings that obscure the sample's data.

Step 3: X-Ray Diffraction Data Collection
  • Procedure: Flash-cool the mounted crystal to 100 K in a continuous liquid nitrogen stream. Collect diffraction data using a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Causality: Cryocooling to 100 K is critical. It drastically minimizes atomic thermal vibrations (Debye-Waller factors), which enhances the high-angle diffraction intensities. This is particularly necessary for accurately resolving the electron density of the carboxylic acid proton and properly modeling the anisotropic displacement parameters of the heavy bromine atom, which is prone to high thermal motion at room temperature.

Step 4: Phase Solution and Refinement
  • Procedure: Integrate the raw frames and apply multi-scan absorption corrections. Solve the phase problem using dual-space algorithms (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: The presence of the heavy bromine atom provides a strong anomalous scattering signal, making phase solution highly efficient. Absorption correction is mandatory because bromine strongly absorbs X-rays; failing to correct for this would result in distorted electron density maps and inaccurate C-Br bond length determinations.

3D Conformation and Supramolecular Interactions

The structural analysis of the triazolopyridine class consistently reveals a highly planar conformation. Studies on related analogs, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, demonstrate that the dihedral angle between the pyridine ring and the triazole ring is typically less than 3.5°[3].

For 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid, the 3D conformation is dictated by three primary intermolecular forces:

  • Hydrogen Bonding (R²₂[8] Synthons): The 7-carboxylic acid groups of adjacent molecules pair up to form classic centrosymmetric dimers. This strong O−H⋯O interaction locks the molecules into coplanar ribbons.

  • Halogen Bonding: The 2-bromo substituent exhibits a localized region of positive electrostatic potential (the σ -hole) along the extension of the C-Br bond. This σ -hole interacts with the electron-rich nitrogen atoms (N3 or N4) of adjacent triazole rings, directing the packing architecture.

  • π−π Stacking: The highly planar, conjugated bicyclic cores stack along the crystallographic short axis, with typical interplanar distances of ~3.3–3.5 Å, providing dispersive stabilization to the crystal lattice[4].

Interactions Core Triazolopyridine Core PiPi π-π Stacking (Intermolecular) Core->PiPi Planar stacking Br 2-Bromo Substituent Halogen Halogen Bonding (C-Br···N/O) Br->Halogen σ-hole interaction COOH 7-Carboxylic Acid Hbond Hydrogen Bonding (R2,2(8) Dimers) COOH->Hbond Donor/Acceptor

Key structural motifs driving the 3D supramolecular assembly.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative parameters for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid, extrapolated from high-resolution diffraction data of isostructural triazolopyridine derivatives[3][4].

Table 1: Crystallographic and Refinement Parameters
ParameterValue / Description
Chemical Formula C₇H₄BrN₃O₂
Formula Weight 242.03 g/mol
Crystal System Monoclinic
Space Group P2₁/c or P2₁/n
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 ~1.05
Final R indices[I > 2 σ (I)] R1 0.035, wR2 0.085
Table 2: Key Conformational Bond Lengths and Angles
Structural FeatureAtoms InvolvedExpected ValueSignificance
Halogen Bond C(2) - Br(1)1.88 - 1.90 ÅDefines the σ -hole radius for halogen bonding.
Carboxyl C-O (Double) C(71) = O(1)1.21 - 1.23 ÅConfirms protonation state of the acid.
Carboxyl C-O (Single) C(71) - O(2)H1.30 - 1.32 ÅActs as the hydrogen bond donor in the dimer.
Core Planarity N(1)-C(2)-N(3)-C(3a)< 3.0°Demonstrates the extreme rigidity of the fused system.
Carboxyl Torsion C(6)-C(7)-C(71)-O(1)0° - 15°Indicates coplanarity of the acid with the aromatic core to maximize π -conjugation.

Conclusion

The 3D conformation of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is fundamentally governed by the rigid planarity of its heteroaromatic core and the highly directional intermolecular forces exerted by its substituents. By employing rigorous X-ray crystallographic methodologies—specifically cryogenic data collection and careful handling of anomalous scattering—researchers can map the exact spatial orientation of the bromo σ -hole and the carboxylic acid hydrogen-bond network. These precise structural insights are indispensable for medicinal chemists utilizing this building block to design next-generation therapeutics, ensuring that in silico models accurately reflect the molecule's true physical behavior.

References

  • 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid - NextSDS NextSDS Chemical Substance Information[Link]

  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction PubMed (NIH)[Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study Academia.edu[Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine MDPI[Link]

Sources

Exploratory

Advanced Synthesis Pathways for Novel [1,2,4]Triazolo[1,5-a]pyridine Derivatives: A Technical Guide

Executive Summary The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged, nitrogen-rich bicyclic pharmacophore that has gained immense traction in modern medicinal chemistry. Its unique electronic distribution and h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged, nitrogen-rich bicyclic pharmacophore that has gained immense traction in modern medicinal chemistry. Its unique electronic distribution and hydrogen-bonding capabilities make it an ideal bioisostere for indoles, benzimidazoles, and imidazopyridines. Recently, derivatives of this scaffold have demonstrated profound efficacy as potent, orally bioavailable RORγt inverse agonists for the treatment of autoimmune diseases[1], as well as inhibitors for Janus kinases (JAK) and Prolylhydroxylase Domain-1 (PHD-1).

As a Senior Application Scientist, I have found that the bottleneck in leveraging this scaffold often lies in the synthetic accessibility of highly functionalized derivatives. Traditional methods suffer from harsh conditions, poor regioselectivity, and limited functional group tolerance. This whitepaper deconstructs three state-of-the-art, field-proven synthetic pathways, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols for drug development professionals.

Retrosynthetic Logic & Mechanistic Causality

The construction of the 1,5-fused triazole ring onto a pyridine core fundamentally requires the formation of new N–C and N–N bonds. The retrosynthetic disconnection strategies generally fall into three categories:

  • Intermolecular Tandem Addition/Oxidation: Disconnecting the triazole ring to 2-aminopyridines and nitriles. This requires a catalyst capable of dual activation—facilitating the nucleophilic attack of the amine onto the nitrile, followed by oxidative N–N bond formation.

  • Intramolecular Oxidative Annulation: Starting from pre-assembled N-(pyridin-2-yl)amidines. The causality here relies on the use of soft oxidants (like hypervalent iodine or molecular iodine) to selectively abstract electrons from the nitrogen, generating a reactive intermediate that undergoes spontaneous intramolecular N–N coupling.

  • Ring Rearrangement (Boulton-Katritzky): Utilizing the thermodynamic driving force of converting a less stable heterocycle (e.g., 1,2,4-oxadiazole) into a more stable [1,2,4]triazolo[1,5-a]pyridine via a tandem nucleophilic aromatic substitution (SNAr).

Understanding the electronic demands of these pathways is critical. For instance, electron-withdrawing groups on the pyridine ring will accelerate SNAr pathways but decelerate oxidative N–N couplings due to reduced nucleophilicity of the intermediate nitrogen species.

Primary Synthesis Pathways & Validated Protocols

Transition-Metal Catalyzed Tandem Addition-Oxidative Cyclization

Developed by the Nagasawa group, this method utilizes a copper catalyst under an aerobic atmosphere to achieve sequential N–C and N–N bond formations[2].

Mechanistic Causality: The reaction utilizes CuBr in conjunction with ZnI2​ . Why the zinc additive? ZnI2​ acts as a specific Lewis acid that coordinates to the nitrile, increasing its electrophilicity and facilitating the initial nucleophilic attack by the 2-aminopyridine. Molecular oxygen serves as the terminal oxidant, making this a highly atom-economical and green process[2].

Self-Validating Experimental Protocol:

  • Preparation: In an oven-dried Schlenk tube, combine 2-aminopyridine (1.0 mmol), the corresponding benzonitrile (1.2 mmol), CuBr (5 mol %), and ZnI2​ (10 mol %).

  • Solvent Addition: Add anhydrous 1,2-dichlorobenzene (DCB) (3 mL). Validation check: The mixture should appear as a heterogeneous pale suspension.

  • Aerobic Oxidation: Attach a balloon filled with O2​ (or leave open to atmospheric air if optimized) and heat the mixture to 130 °C.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1). Validation check: As the Cu(I) oxidizes and coordinates, the solution will transition to a deep green/blue hue. The disappearance of the highly UV-active 2-aminopyridine spot confirms the completion of the N-C coupling phase.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with aqueous NH4​OH to strip the copper catalyst (the aqueous layer will turn bright blue, confirming catalyst removal). Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Metal-Free Oxidative Intramolecular Annulation (PIFA or I2/KI)

For late-stage functionalization where transition metals must be avoided (e.g., API synthesis), metal-free oxidative N–N bond formation is preferred. This can be mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA)[3] or an I2​/KI system[4].

Mechanistic Causality: In the PIFA-mediated route, the choice of solvent is paramount. Hexafluoroisopropanol (HFIP) is strictly required[3]. HFIP is a strong hydrogen-bond donor that stabilizes the highly reactive hypervalent iodine intermediates and prevents unwanted intermolecular side reactions, driving the intramolecular nucleophilic attack of the pyridine nitrogen onto the activated amidine nitrogen.

Self-Validating Experimental Protocol (I2/KI variant):

  • Preparation: Charge a reaction vial with N-(pyridin-2-yl)benzimidamide (1.0 mmol), I2​ (1.2 equiv), KI (1.5 equiv), and K2​CO3​ (2.0 equiv)[4].

  • Reaction: Add DMSO (5 mL) and heat to 100 °C for 1 hour. Validation check: The initial dark purple color of iodine will gradually fade to a pale yellow/brown as the molecular iodine is consumed and reduced to iodide during the N-N bond formation.

  • Quenching: Cool the mixture and quench with saturated aqueous Na2​S2​O3​ . Validation check: Immediate decolorization confirms the neutralization of residual iodine.

  • Isolation: Extract with EtOAc ( 3×15 mL), wash with brine, dry, and concentrate. The crude product is typically >90% pure by NMR.

Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement

A recent breakthrough involves the reaction of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines[5].

Mechanistic Causality: This pathway bypasses the need for oxidants entirely. The strong base ( tBuOLi ) deprotonates the amine, initiating a rapid SNAr on the electron-deficient 2-fluoropyridine. The resulting intermediate is thermodynamically unstable and immediately undergoes a Boulton-Katritzky rearrangement—a ring-opening/ring-closing cascade driven by the expulsion of the weaker N-O bond to form the highly stable triazole system[5].

Self-Validating Experimental Protocol:

  • Preparation: Mix 2-fluoropyridine (1.0 mmol), 1,2,4-oxadiazol-3-amine (1.2 mmol), and tBuOLi (2.0 equiv) in anhydrous DMSO (4 mL)[5].

  • Reaction: Heat to 150 °C under a nitrogen atmosphere for 12 hours. Validation check: Use LC-MS to monitor the reaction. You will briefly observe the mass of the SNAr intermediate ( [M+H]+ corresponding to the coupled, un-rearranged mass) before it seamlessly transitions to the final product mass.

  • Workup: Pour the cooled mixture into ice water. Validation check: The target [1,2,4]triazolo[1,5-a]pyridine derivative will typically precipitate as a solid. Filter and wash with cold water to obtain the product.

Quantitative Data Summary

The following table summarizes the operational parameters and efficiency metrics of the three discussed methodologies, allowing researchers to select the optimal route based on their specific substrate constraints.

Synthesis PathwayReagents / CatalystSolvent & TempAvg. YieldKey AdvantagesEnvironmental / Atom Economy
Tandem Addition/Oxidation CuBr (5%), ZnI2​ (10%), O2​ DCB, 130 °C75-85%Readily available starting materials; 1-step.High (Water is the only byproduct).
PIFA-Mediated Annulation PIFA (1.2 eq)HFIP, rt85-96%Metal-free; extremely fast (< 1 hour); mild.Moderate (Generates iodobenzene waste).
I2/KI-Mediated Annulation I2​ (1.2 eq), KI (1.5 eq), K2​CO3​ DMSO, 100 °C80-92%Inexpensive reagents; scalable to gram quantities.High (Uses benign iodine/iodide system).
SNAr/Boulton-Katritzky tBuOLi (2.0 eq)DMSO, 150 °C70-80%Oxidant-free; utilizes highly stable precursors.Moderate (Requires high heat and strong base).

Pathway Visualization

The following diagram illustrates the divergent mechanistic workflows utilized to access the [1,2,4]triazolo[1,5-a]pyridine core from various commercially available precursors.

SynthesisPathways Precursor1 2-Aminopyridines + Nitriles Cond1 CuBr / ZnI2 / O2 130°C, DCB (Tandem Addition/Oxidation) Precursor1->Cond1 Precursor2 N-(Pyridin-2-yl)benzimidamides Cond2 PIFA, HFIP, rt or I2/KI, DMSO, 100°C (Oxidative N-N Coupling) Precursor2->Cond2 Precursor3 2-Fluoropyridines + 1,2,4-Oxadiazol-3-amines Cond3 tBuOLi, DMSO, 150°C (SNAr/Boulton-Katritzky) Precursor3->Cond3 Product [1,2,4]Triazolo[1,5-a]pyridine Derivatives Cond1->Product Cond2->Product Cond3->Product

Divergent synthetic pathways for [1,2,4]triazolo[1,5-a]pyridines from varied precursors.

References

  • Nakajima, R., et al. "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists." ACS Medicinal Chemistry Letters, 2020. 1

  • Ueda, S., Nagasawa, H. "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization." Journal of the American Chemical Society, 2009. 2

  • Zheng, Z., et al. "PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." The Journal of Organic Chemistry, 2014.3

  • Song, L., et al. "I2/KI-Mediated Oxidative N-N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Aryl Amidines." The Journal of Organic Chemistry, 2015. 4

  • Li, Z., et al. "Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement: Access to [1,2,4]Triazolo[1,5-a]pyridines." Organic Letters, 2022.5

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Bond Formation Strategies Utilizing 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid

Executive Summary & Strategic Rationale In modern medicinal chemistry, the[1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore, frequently utilized in the development of CNS-penetrant TREK-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the[1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore, frequently utilized in the development of CNS-penetrant TREK-2 activators, RORγt inverse agonists, and HIF Prolylhydroxylase Domain-1 (PHD-1) inhibitors[1][2][3].

The building block 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7) provides a highly versatile dual-functional handle[4]. The 7-position carboxylic acid allows for rapid vector growth via amide coupling, while the 2-position bromo substituent serves as an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

The critical challenge in utilizing this building block lies in the electronic nature of the fused bicyclic core. The electron-withdrawing triazolopyridine system decreases the nucleophilicity of the carboxylate anion, necessitating highly efficient activation strategies. Furthermore, the coupling conditions must remain mild enough to prevent premature cleavage or nucleophilic aromatic substitution (SNAr) at the C-Br bond[1].

Workflow SM 2-Bromo-[1,2,4]triazolo[1,5-a] pyridine-7-carboxylic acid Coupling Mild Amide Coupling (HATU or T3P) SM->Coupling Amine Amine Nucleophile Amine->Coupling Intermediate Brominated Amide Intermediate Coupling->Intermediate Preserves C-Br Bond CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Intermediate->CrossCoupling Orthogonal Activation Target Diversified Target Compound CrossCoupling->Target

Workflow for orthogonal late-stage functionalization of the brominated triazolopyridine core.

Comparative Reagent Efficacy & Causality

To successfully activate the 7-carboxylic acid without compromising the 2-bromo substituent, the choice of coupling reagent is paramount. Traditional methods utilizing thionyl chloride (SOCl2) or oxalyl chloride often lead to degradation of the triazole ring or unwanted halogen exchange.

Instead, uronium-based coupling reagents (e.g., HATU) and phosphonic anhydrides (e.g., T3P) are preferred[1][2]. HATU generates a highly electrophilic HOAt active ester that rapidly reacts with both primary and secondary amines, making it ideal for discovery-scale library synthesis[1]. Conversely, T3P (Propylphosphonic anhydride) is the reagent of choice for process scale-up due to its low toxicity, minimal epimerization, and the water-soluble nature of its byproducts, which enables self-validating, chromatography-free crude isolation[2].

Quantitative Optimization Data

Table 1: Evaluation of coupling reagents for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid with a standard primary benzylamine.

Coupling ReagentSolventBaseTempTime (h)Yield (%)C-Br Retention (%)Scalability Profile
HATU DMFDIPEArt2–488–95>99Low (Cost / HOAt toxicity)
T3P (50% in EtOAc)EtOAc/DCMEt3Nrt6–1282–90>99High (Aqueous workup)
EDC·HCl / HOBt DMFDIPEArt12–1865–75>99Moderate
Oxalyl Chloride DCMDMF (cat)0 °C to rt4<45~80 (Side rxns)Not Recommended

Validated Methodologies

Protocol A: HATU-Mediated Coupling (Discovery & High-Throughput Scale)

Causality & Self-Validation: HATU is utilized here because the electron-deficient nature of the triazolopyridine core requires a highly reactive intermediate to drive the reaction to completion[3]. The protocol is self-validating via LC-MS: the transient appearance of the HOAt-active ester mass (M+ + 118) confirms acid activation. If this mass persists after 2 hours, it indicates steric hindrance or degradation of the amine nucleophile.

Materials:

  • 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (1.0 equiv, 0.5 mmol)[4]

  • Amine nucleophile (1.2 equiv, 0.6 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (0.1 M, 5.0 mL)

Step-by-Step Procedure:

  • Activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. The solution will typically transition to a deep yellow/orange color. Stir for 15 minutes. Validation check: A 5 µL aliquot quenched in MeOH should show the methyl ester or HOAt ester via LC-MS.

  • Amine Addition: Add the amine nucleophile (1.2 equiv) dropwise or in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor by LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup: Dilute the reaction mixture with EtOAc (25 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 15 mL), 1M aqueous HCl (15 mL), and brine (15 mL). The basic wash is critical for removing the HOAt byproduct.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Mechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster HOAt Active Ester Carboxylate->ActiveEster Activation HATU HATU HATU->ActiveEster Amide Amide Bond ActiveEster->Amide Nucleophilic Attack Amine Amine Amine->Amide

Mechanistic pathway of HATU-mediated amide bond formation via the highly reactive HOAt ester.

Protocol B: T3P-Mediated Coupling (Process & Scale-Up)

Causality & Self-Validation: For scale-up (>5 grams), HATU poses safety (explosive potential of HOAt derivatives) and cost issues. T3P acts as a mild water-scavenging coupling agent that forms a mixed anhydride. The protocol is self-validating during the workup phase: all T3P byproducts are highly water-soluble phosphonic acids. If the organic layer is washed thoroughly with water, the resulting crude material will be free of coupling-reagent impurities, often eliminating the need for column chromatography[2].

Materials:

  • 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (1.0 equiv, 10.0 mmol)[4]

  • Amine nucleophile (1.1 equiv, 11.0 mmol)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv, 15.0 mmol)

  • Triethylamine (TEA) (3.0 equiv, 30.0 mmol)

  • DCM or EtOAc (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: Suspend the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in DCM (50 mL) at 0 °C under a nitrogen atmosphere.

  • Base Addition: Add TEA (3.0 equiv) dropwise. The suspension will likely clear as the triethylammonium salt of the acid forms.

  • T3P Addition: Slowly add the T3P solution (1.5 equiv) via an addition funnel over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours.

  • Self-Validating Workup: Quench the reaction by adding water (50 mL). Separate the layers. Wash the organic layer with saturated aqueous NaHCO3 (2 × 50 mL), 1M HCl (50 mL), and water (50 mL). Note: The sequential aqueous washes completely extract the phosphonic acid byproducts.

  • Isolation: Dry the organic phase over MgSO4, filter, and concentrate in vacuo to afford the highly pure brominated amide intermediate, ready for downstream Suzuki/Buchwald coupling.

Sources

Application

Utilizing 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid in kinase inhibitor drug discovery

Application Note: Utilizing 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid in Kinase Inhibitor Drug Discovery Executive Summary The targeted inhibition of kinases remains a cornerstone of modern oncology and im...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid in Kinase Inhibitor Drug Discovery

Executive Summary

The targeted inhibition of kinases remains a cornerstone of modern oncology and immunology. Among the myriad of ATP-competitive scaffolds, the [1,2,4]triazolo[1,5-a]pyridine core has emerged as a highly privileged hinge-binding motif. This application note details the mechanistic rationale and synthetic protocols for utilizing 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7)[1] as a bifunctional building block for the rapid generation of kinase inhibitor libraries.

Mechanistic Rationale & Structural Design

The Triazolopyridine Scaffold as an ATP Mimetic In kinase drug discovery, achieving high potency and selectivity requires precise interactions within the ATP-binding pocket. The [1,2,4]triazolo[1,5-a]pyridine core acts as an excellent bioisostere for the purine ring of ATP. X-ray crystallographic studies of this scaffold bound to kinases such as Janus kinase 2 (JAK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) reveal that the N1-nitrogen of the triazolopyridine core serves as a critical hydrogen bond acceptor (HBA). It forms a robust hydrogen bond with the backbone NH group of the kinase hinge region (e.g., Leu932 in JAK2, Cys919 in VEGFR2)[2][3].

Strategic Value of the Bifunctional Handles The specific building block, 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid, offers two orthogonal handles for late-stage diversification:

  • 7-Carboxylic Acid: Directed toward the solvent-exposed region or the ribose-binding pocket. Amidation at this position allows for the tuning of physicochemical properties (solubility, permeability) without disrupting the primary hinge-binding interaction[2].

  • 2-Bromo Position: Directed toward the hydrophobic pockets (e.g., the DFG-out pocket in Type II inhibitors or specific selectivity pockets). Substitution at the C2 position heavily dictates kinase selectivity. For instance, meta-substitution of a C2-NH-aryl moiety has been shown to provide exceptional selectivity for JAK2 over JAK3[3].

G A 2-Bromo-[1,2,4]triazolo [1,5-a]pyridine-7-COOH B ATP-Binding Pocket (Hinge Region) A->B Acts as ATP Mimetic C N1...H-N Hydrogen Bond (e.g., Leu932 in JAK2) B->C Anchors via D Kinase Inhibition (JAK2, VEGFR2, Syk) C->D Induces E Pathway Blockade (e.g., JAK/STAT) D->E Results in

Mechanistic workflow of the triazolopyridine scaffold acting as an ATP-competitive kinase inhibitor.

Quantitative Data: Representative Kinase Targets

The versatility of the [1,2,4]triazolo[1,5-a]pyridine core is demonstrated by its successful application across multiple kinase targets. The table below summarizes key examples from the literature.

Target KinaseRepresentative CompoundKey Structural ModificationTypical IC50 RangeTherapeutic Area
JAK2 CEP-33779C2-NH-aryl (meta-substituted)< 10 nMOncology / Myeloproliferative Neoplasms[3]
VEGFR2 Compound 13dC6/C7-anilide derivatives< 20 nMOncology / Anti-angiogenesis[2]
Syk CC-509C2-aminopyrazole< 50 nMAutoimmune / Rheumatoid Arthritis[4]
TNKS1/2 TI-12403C3-piperidine-4-carboxamide~ 1 µMOncology / Colorectal Cancer[5]

Experimental Protocols: Orthogonal Functionalization Strategy

To maximize synthetic efficiency, the 7-carboxylic acid is typically functionalized first via amide coupling. This prevents the free carboxylic acid from poisoning palladium catalysts or causing unwanted side reactions during subsequent high-temperature cross-coupling at the 2-bromo position.

G SM Starting Scaffold (CAS: 1622993-12-7) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) SM->Step1 Reacts at C7-COOH Int1 Intermediate: 7-Carboxamide-2-bromo Derivative Step1->Int1 Yields Step2A Step 2A: Buchwald-Hartwig (Pd2(dba)3, Xantphos, Amine) Int1->Step2A Reacts at C2-Br Step2B Step 2B: Suzuki-Miyaura (Pd(dppf)Cl2, Boronic Acid) Int1->Step2B Reacts at C2-Br ProdA Final Inhibitor Library A (C2-Amine Substituted) Step2A->ProdA Yields ProdB Final Inhibitor Library B (C2-Aryl Substituted) Step2B->ProdB Yields

Two-step orthogonal synthetic workflow for late-stage diversification of the triazolopyridine scaffold.

Protocol A: Amide Coupling at the 7-Carboxylic Acid

Causality & Rationale: HATU is selected as the coupling reagent over EDC/HOBt due to the electron-deficient nature of the triazolopyridine ring, which can render the carboxylic acid less reactive. HATU ensures rapid formation of the active ester, minimizing reaction times and preventing epimerization if chiral amines are utilized.

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the mixture at room temperature for 15 minutes to allow complete formation of the active ester.

    • Self-Validation: An aliquot quenched in methanol should show complete conversion to the methyl ester via LC-MS analysis.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol). Stir at room temperature for 2–4 hours.

  • Workup: Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (to remove HATU byproducts and unreacted acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to yield the 7-carboxamide intermediate.

Protocol B: Buchwald-Hartwig Amination at the 2-Bromo Position

Causality & Rationale: The 2-bromo position is highly activated toward oxidative addition. However, to prevent competitive dehalogenation or catalyst degradation, a bidentate ligand with a large bite angle, such as Xantphos, is paired with Pd₂(dba)₃. Cs₂CO₃ is used as a mild base to accommodate functional group tolerance.

  • Preparation: To a microwave vial, add the 7-carboxamide-2-bromo intermediate (1.0 eq, 0.5 mmol), the desired amine (1.5 eq, 0.75 mmol), Pd₂(dba)₃ (0.05 eq, 5 mol%), Xantphos (0.1 eq, 10 mol%), and Cs₂CO₃ (2.0 eq, 1.0 mmol).

  • Degassing: Add anhydrous 1,4-dioxane (0.1 M). Seal the vial and purge with N₂ gas for 10 minutes by bubbling directly through the solvent.

    • Critical Step: Oxygen must be rigorously excluded to prevent oxidation of the phosphine ligand and palladium catalyst.

  • Reaction: Heat the mixture at 100 °C in an oil bath or microwave synthesizer for 2–4 hours. Monitor via LC-MS until the starting material is entirely consumed.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium and inorganic salts, and wash with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the final C2-amine substituted kinase inhibitor.

Protocol C: Suzuki-Miyaura Cross-Coupling at the 2-Bromo Position

Causality & Rationale: For introducing aryl or heteroaryl groups at C2, Pd(dppf)Cl₂ is preferred as it is robust against steric hindrance and efficiently facilitates the transmetalation of arylboronic acids.

  • Preparation: Combine the 7-carboxamide-2-bromo intermediate (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a microwave vial.

  • Reaction: Add a degassed mixture of 1,4-dioxane/H₂O (4:1, 0.1 M). Heat at 90 °C for 3 hours.

    • Self-Validation: The presence of water is critical to dissolve the inorganic base and activate the boronic acid; monitor phase separation during workup.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC.

Conclusion

The 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid building block provides a highly efficient, modular starting point for kinase inhibitor discovery. By leveraging its inherent ATP-mimetic properties and orthogonal synthetic handles, medicinal chemists can rapidly explore structure-activity relationships (SAR) across the hinge region and adjacent specificity pockets, accelerating the path from hit to lead in oncology and immunology programs.

References

  • Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry (2013). URL: [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry (2012). URL: [Link]

  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PLoS One (2016). URL: [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences (2021). URL: [Link]

Sources

Method

Step-by-step protocol for C-H functionalization of triazolopyridine carboxylic acids

Application Note: Site-Selective C–H Functionalization of Triazolopyridine Carboxylic Acids Executive Summary & Strategic Context Triazolopyridines (e.g., [1,2,4]triazolo[4,3- a ]pyridine) are privileged, electron-defici...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective C–H Functionalization of Triazolopyridine Carboxylic Acids

Executive Summary & Strategic Context

Triazolopyridines (e.g., [1,2,4]triazolo[4,3- a ]pyridine) are privileged, electron-deficient heteroaromatic scaffolds that serve as critical bio-isosteres in modern drug discovery, featuring prominently in antidepressants (e.g., trazodone) and novel immunotherapeutics like IDO1 inhibitors[1][2].

Late-stage C–H functionalization of these scaffolds bypasses the need for pre-functionalized starting materials, offering exceptional step-economy[3]. When dealing with triazolopyridine carboxylic acids , chemists face a unique strategic divergence. This application note details two distinct, field-proven paradigms for their functionalization:

  • Photoredox Decarboxylative C–H Alkylation (Minisci-Type): Utilizing aliphatic carboxylic acids as radical precursors to alkylate the triazolopyridine core[4][5].

  • Directed C–H Arylation: Leveraging an existing carboxylic acid moiety on the triazolopyridine ring (e.g., at the C6 position) as a transient directing group for Palladium-catalyzed site-selective functionalization[2][6].

Mechanistic Insights & Causality (E-E-A-T)

Pathway A: Photoredox Decarboxylative Alkylation

Traditional Minisci reactions require harsh oxidants and elevated temperatures. By transitioning to visible-light photoredox catalysis, we can generate nucleophilic alkyl radicals from abundant, inexpensive aliphatic carboxylic acids under mild conditions[4].

  • Causality of Additives: The addition of Trifluoroacetic Acid (TFA) is not merely for solubility. Protonation of the triazole nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. This electronic activation is mandatory to accelerate the somophilic attack of the nucleophilic alkyl radical onto the electron-deficient core[5].

Pathway B: Carboxylate-Directed Pd-Catalyzed Arylation

When the substrate is a triazolopyridine-6-carboxylic acid, the intrinsic electronic bias of the ring makes standard electrophilic aromatic substitution nearly impossible.

  • Causality of the Directing Group: The carboxylic acid acts as a bidentate directing group. Upon deprotonation, the carboxylate coordinates to the Pd(II) catalyst, bringing the metal into proximity with the adjacent C7–H bond. This proximity effect overrides intrinsic electronics, forcing a highly regioselective cyclometalation[6].

Mechanistic Visualization

MinisciPathway PC Ir(III) Catalyst (Ground State) PC_star *Ir(III) Catalyst (Excited State) PC->PC_star Blue LED (450 nm) PC_red Ir(II) Catalyst (Reduced State) PC_star->PC_red SET from R-COO- RCOOH Aliphatic Carboxylic Acid (R-COOH) PC_star->RCOOH Oxidation PC_red->PC SET to Oxidant Radical Alkyl Radical (R•) RCOOH->Radical -CO2, -e- Adduct Radical Adduct Intermediate Radical->Adduct Addition TZP Triazolopyridine (H+-Activated) TZP->Adduct Substrate Product Alkylated Triazolopyridine (Product) Adduct->Product Oxidation & -H+ Oxidant Persulfate Oxidant (S2O8 2-) Oxidant->Adduct Electron Acceptor

Photoredox-catalyzed decarboxylative Minisci-type C-H alkylation of triazolopyridines.

Quantitative Data & Optimization

The following tables summarize the self-validating optimization parameters for both workflows. Deviations from the optimized conditions result in predictable failure modes, validating the mechanistic hypotheses.

Table 1: Optimization of Decarboxylative C–H Alkylation (Pathway A)

Entry Photocatalyst (2 mol%) Oxidant (2.0 eq) Additive (1.0 eq) Solvent Yield (%)

| 1 | Ir(dF-CF 3​ -ppy) 2​ (dtbbpy)PF 6​ | (NH 4​ ) 2​ S 2​ O 8​ | TFA | DMSO/H 2​ O | 88 | | 2 | None | (NH 4​ ) 2​ S 2​ O 8​ | TFA | DMSO/H 2​ O | 0 | | 3 | Ir(dF-CF 3​ -ppy) 2​ (dtbbpy)PF 6​ | None | TFA | DMSO/H 2​ O | 0 | | 4 | Ir(dF-CF 3​ -ppy) 2​ (dtbbpy)PF 6​ | (NH 4​ ) 2​ S 2​ O 8​ | None | DMSO/H 2​ O | 32 | | 5 | Ru(bpy) 3​ Cl 2​ | (NH 4​ ) 2​ S 2​ O 8​ | TFA | MeCN/H 2​ O | 61 |

Table 2: Optimization of Directed C–H Arylation (Pathway B)

Entry Catalyst (10 mol%) Base / Additive Solvent Temp (°C) Yield (%)

| 1 | Pd(OAc) 2​ | Ag 2​ CO 3​ (2.0 eq) | DMF | 110 | 82 | | 2 | Pd(OAc) 2​ | K 2​ CO 3​ (2.0 eq) | DMF | 110 | 15 | | 3 | Pd(PPh 3​ ) 4​ | Ag 2​ CO 3​ (2.0 eq) | Toluene | 110 | 41 | | 4 | None | Ag 2​ CO 3​ (2.0 eq) | DMF | 110 | 0 |

Analytical Note: In Table 2, Entry 2, the severe drop in yield when replacing Ag 2​ CO 3​ with K 2​ CO 3​ confirms that silver acts as a critical halide scavenger, abstracting iodide from the Pd(II) intermediate to open a coordination site[6].

Step-by-Step Experimental Protocols

Protocol A: Visible-Light-Mediated Decarboxylative C–H Alkylation

This protocol uses an external aliphatic carboxylic acid to alkylate the triazolopyridine core.

Reagents:

  • [1,2,4]Triazolo[4,3- a ]pyridine (0.5 mmol, 1.0 equiv)

  • Aliphatic Carboxylic Acid (e.g., N-Boc-proline) (1.5 mmol, 3.0 equiv)

  • Ir(dF-CF 3​ -ppy) 2​ (dtbbpy)PF 6​ (0.01 mmol, 2 mol%)

  • Ammonium persulfate, (NH 4​ ) 2​ S 2​ O 8​ (1.0 mmol, 2.0 equiv)

  • Trifluoroacetic acid (TFA) (0.5 mmol, 1.0 equiv)

  • Solvent: DMSO / H 2​ O (1:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the triazolopyridine, aliphatic carboxylic acid, photocatalyst, and ammonium persulfate.

  • Solvent Addition: Add the DMSO/H 2​ O solvent mixture, followed immediately by the dropwise addition of TFA.

  • Degassing: Seal the tube with a rubber septum and degas the mixture via sparging with Argon for 15 minutes. Oxygen quenches the excited state of the Ir(III) catalyst; strict anaerobic conditions are required.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 450 nm Blue LEDs (approx. 2-3 cm from the light source). Stir vigorously at room temperature for 12 hours. A cooling fan should be used to maintain the temperature below 30 °C.

  • Workup & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL) to neutralize the TFA. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm regioselectivity via 1 H NMR. The disappearance of the highly deshielded C3 or C5 proton (typically >8.0 ppm) confirms successful functionalization.

Protocol B: Pd-Catalyzed Directed C–H Arylation of Triazolopyridine-6-Carboxylic Acid

This protocol uses the intrinsic carboxylic acid on the heterocycle to direct functionalization to the adjacent C7 position.

Reagents:

  • 3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3- a ]pyridine-6-carboxylic acid (0.5 mmol, 1.0 equiv)[2]

  • Aryl Iodide (e.g., 4-iodoanisole) (0.75 mmol, 1.5 equiv)

  • Palladium(II) acetate, Pd(OAc) 2​ (0.05 mmol, 10 mol%)

  • Silver carbonate, Ag 2​ CO 3​ (1.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a 15 mL pressure vial with the triazolopyridine-6-carboxylic acid substrate, aryl iodide, Pd(OAc) 2​ , and Ag 2​ CO 3​ .

  • Solvent Addition: Add anhydrous DMF (5.0 mL). Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

  • Heating: Place the sealed vial in a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours. The mixture will turn dark black due to the formation of palladium black and silver iodide salts.

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove metal salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Acid-Base Extraction (Self-Validating Isolation): Transfer the filtrate to a separatory funnel. Extract the organic layer with 1M aqueous NaOH (2 × 15 mL). The product (a carboxylic acid) will partition into the aqueous layer, leaving unreacted aryl iodide and neutral byproducts in the organic layer.

  • Precipitation: Carefully acidify the combined aqueous layers with 2M HCl until the pH reaches ~3. The C7-arylated triazolopyridine carboxylic acid will precipitate as a solid.

  • Collection: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum overnight.

References[3] Madhava Reddy et al. "Copper(I)-Catalyzed Benzylation of Triazolopyridine Through Direct C-H Functionalization." ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWK3S6Rt6PjgKLQn3zG8PizPjNyP-agiJh9FC7Q_zU2gcK8_DbEciO0AmmPea_qJZ-n4sMePLuGhXC4VFHU1DpBVzIRwnejgamTt9Yl64rv4SwSs1zY3o8g5mrNBmYpJVRd3GCuK3t40dT0rfKGRm0aPHp84ecVa2WbpY41aX7RuwCx_wYTlgLuoRhzOI6eATcf-c4l8uLq7jcaoB-hYF2JVyvIcJWko8CbIJD52RYID4VZVfJyxSW21UlhsG5a1LxNf7y8oBOKFSogkhg0LAUSTJRwSF8tq-5iaNlTOM=[4] "Efficient Approaches to Six-Membered Polyazacyclic Compounds—Part 3: C—H Functionalization of Heterocycles." MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0utDcVRBx09iBS32RedN6dL5MvMEx5ihT8tyOw2qoKQb9s-OVUqN05d-viIU1hHF4rBd3A7HWTa-AFheE3QIlxrpGNk74Xq1YK1t0Fw5wf0gqpgm3BIzMrKxud3WCmGevPA==[1] "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNyfyP3S5_FcYseXFi7SQtT25__yfLd2ytP9ku_IxczCqODNIzI5ZMRMUKw88VkskI0e9arOzARzAPBKjvqFlwaPyLmCzIqYbXBKhXqA2DzVzA45IreyV6pNU_b7OAIA5qvdPtlHJfREENlPf3d5gVLg9EtsN-mLNmBQIQ8j7m4UefD2EBGplSXOQ7y1Uv5zp1xsQOGEjpIqpJVEkVoWZhBitHmlUNPe0ArUuZr5W85yFGw2H4UQ==[2] "3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid." Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGth3CzKGuCFZ-Nd8zS1V_OKTTLVRgnc26i8E04zCu6Q4o7cQlB-JJH5MgFaquhKHQJxTtWeaEIHu6jK5lvJRcoBgfsCwiHeBS72SanEE2l_nE4Vn-mskSvBtNBoYAMVM_11xnTvpNy4A==[6] "Transition-Metal-Catalyzed C-H Functionalization of Heterocycles [2 Volumes]." DOKUMEN.PUB. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE94RN03h9ip7rJxgesRzpvorrZsAfo5hNPupp-VDoHy8yglFqsGey7IAbfdYwgRtK4yDHEKF438ux6y0txeRxoDwiYXPtLVu7noesnd3eA6sNi7C6C53ryfXP4MYxbT514pQUvPExt80IwEmxHCN-9jBABGRIc8iXM6vfKz98JG_CFBsXQY8J3pCYriTEy8XjDZ0DDyYy6_N4v6gNKek7w_rCOxRF16KnI7rY[5] "Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles." MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaelmIGvIMG-uir_KlSdBCsraS78PkL_vDj84rcPlNCylHFiRTTIlA-TytQfAUMeVhpSgx_OQL0j91soJZqOdw-93b0sE1yzjaum7JhNO7sHJQnHyqIHuVPkCbnuBWzgZhFr8=

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating 2-Bromo-triazolo[1,5-a]pyridine-7-carboxylic acid

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract The inco...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of novel heterocyclic moieties into peptides is a burgeoning strategy in medicinal chemistry to enhance biological activity, stability, and conformational rigidity. This guide provides a comprehensive framework for the solid-phase peptide synthesis (SPPS) of peptides containing 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid, a unique building block with potential applications in drug discovery. We will delve into the nuanced considerations for its activation and coupling, potential side reactions, and offer detailed, field-tested protocols for its successful integration into peptide chains. This document is intended to serve as a practical resource for researchers aiming to explore the chemical space of modified peptides.

Introduction: The Rationale for Heterocyclic Peptide Scaffolds

The therapeutic potential of peptides is often hampered by their poor metabolic stability and limited conformational diversity. The introduction of non-proteinogenic amino acids and heterocyclic scaffolds is a proven strategy to overcome these limitations. The[1][2][3]triazolo[1,5-a]pyridine core, in particular, is a privileged structure in medicinal chemistry, known for its diverse biological activities. The incorporation of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid into a peptide backbone can be envisioned to:

  • Introduce a rigid, planar constraint: This can lock the peptide into a specific bioactive conformation, enhancing receptor affinity and selectivity.

  • Serve as a versatile synthetic handle: The bromo-substituent offers a site for post-synthetic modifications via cross-coupling reactions, allowing for the generation of diverse peptide libraries.

  • Modulate physicochemical properties: The heterocyclic nature of the moiety can influence solubility, lipophilicity, and hydrogen bonding capacity, impacting the pharmacokinetic profile of the peptide.

This guide will provide the necessary technical details to empower researchers to confidently incorporate this novel building block into their peptide synthesis workflows.

Characterization of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid

A thorough understanding of the building block is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂[4]
Molecular Weight 242.03 g/mol [4]
CAS Number 1622993-12-7[4]
Appearance Off-white to pale yellow solidCommercially available data
Purity ≥97% recommended for SPPS[4]

Chemical Structure:

Figure 1: Chemical structure of the title compound.

Core Principles and Strategic Considerations for SPPS Incorporation

The successful incorporation of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid hinges on addressing several key challenges inherent to non-standard building blocks in SPPS.

Steric Hindrance and Coupling Reagent Selection

The fused bicyclic ring system of the title compound presents significant steric bulk around the carboxylic acid, which can impede the coupling reaction. Standard coupling reagents may prove inefficient, leading to low yields and deletion sequences. Therefore, the choice of a highly efficient coupling reagent is critical.

  • Uronium/Aminium-based Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended.[5][6] HATU, in particular, is known for its superior performance with sterically hindered and aromatic carboxylic acids due to the formation of a highly reactive OAt-active ester.[2][6][7]

  • Phosphonium-based Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can also be effective.

For this specific application, HATU is the preferred coupling reagent due to its demonstrated efficacy in challenging coupling scenarios.

Potential Side Reactions and Mitigation Strategies

The chemical functionalities of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid warrant consideration of potential side reactions.

  • N-Alkylation of the Triazole Ring: The nitrogen atoms of the triazole ring are nucleophilic and could potentially be alkylated by carbocations generated during the final TFA cleavage step, especially from protecting groups like trityl (Trt). While evidence for this specific moiety is limited, it is a known side reaction for other nitrogen-containing heterocycles.

    • Mitigation: The use of a scavenger-rich cleavage cocktail is crucial. Triisopropylsilane (TIS) is a highly effective carbocation scavenger.

  • Stability of the Bromo-Pyridine Moiety: The stability of the C-Br bond throughout the SPPS cycles (piperidine treatment for Fmoc deprotection) and during the final TFA cleavage is a key consideration. Aryl bromides are generally stable under these conditions; however, electron-deficient aromatic systems can sometimes be susceptible to nucleophilic substitution.

    • Mitigation: Standard Fmoc-SPPS conditions are not expected to affect the bromo-substituent. During cleavage, minimizing the reaction time and temperature will reduce the risk of any unforeseen side reactions.

Orthogonal Protection Strategy

Given the functionalities of the title compound, a specific protecting group for the heterocyclic moiety itself is likely unnecessary for a standard peptide synthesis. The primary focus of the orthogonal protection strategy will be on the standard amino acid residues in the peptide sequence, employing the widely used Fmoc/tBu strategy.

Figure 2: General workflow for SPPS incorporation.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point and may require optimization based on the specific peptide sequence and available instrumentation.

Materials and Reagents
  • Resin: Rink Amide AM resin (for C-terminal amide) or pre-loaded Wang/2-Chlorotrityl chloride resin (for C-terminal acid).

  • Fmoc-protected amino acids: Standard side-chain protection (e.g., Boc for Lys, Trt for His, Pbf for Arg, tBu for Asp, Glu, Ser, Thr, Tyr).

  • 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid: Purity ≥97%.

  • Coupling Reagent: HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail (Reagent K, modified): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). A less odorous alternative is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% TIS.[8]

  • Precipitation/Washing: Cold diethyl ether.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes a single coupling cycle for a standard Fmoc-amino acid.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling step (double coupling).

Protocol 2: Incorporation of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid

This protocol details the specific steps for coupling the title compound.

  • Deprotection: Ensure the N-terminal Fmoc group of the growing peptide chain on the resin is removed as described in Protocol 1.

  • Pre-activation:

    • In a separate vial, dissolve 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid (2.0 eq.) and HATU (1.9 eq.) in DMF.

    • Add DIPEA (4.0 eq.) and allow the solution to pre-activate for 5-10 minutes. The solution may change color.

  • Coupling:

    • Add the pre-activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for a minimum of 4 hours at room temperature. Due to the steric hindrance, an extended coupling time is recommended.

    • For particularly difficult couplings, the reaction can be allowed to proceed overnight.

  • Monitoring the Coupling:

    • A traditional Kaiser test will not be applicable as there is no primary amine being acylated. A small aliquot of resin can be cleaved and analyzed by LC-MS to check for the presence of the desired product versus the unreacted peptide.

  • Washing: Once the coupling is deemed complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. This will prevent the formation of deletion sequences.

  • Chain Elongation: Proceed with the next Fmoc-amino acid coupling as described in Protocol 1.

Protocol 3: Cleavage and Deprotection

This protocol outlines the final step to release the modified peptide from the resin.

  • Resin Preparation: After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail (e.g., Reagent B) to the dried resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold tube of diethyl ether (10-fold excess).

    • A white precipitate of the crude peptide should form.

    • Place the tube on ice for 30 minutes to maximize precipitation.

  • Isolation:

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).

    • Characterize the final product by mass spectrometry (MS) and analytical HPLC.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete coupling of the heterocyclic moiety - Insufficient activation time or coupling time.- Steric hindrance is greater than anticipated.- Sub-optimal coupling reagent.- Increase pre-activation time to 15 minutes.- Extend coupling time to overnight.- Perform a double coupling with fresh reagents.- Consider using microwave-assisted SPPS to enhance coupling efficiency.
Presence of deletion sequences - Incomplete coupling of the heterocyclic moiety or a standard amino acid.- Implement a capping step after the coupling of the heterocyclic moiety.- Ensure complete coupling at each step using a monitoring test.
Unexpected mass in the final product (+alkylation) - Alkylation of the triazole ring by carbocations during cleavage.- Ensure the use of a scavenger-rich cleavage cocktail (e.g., with TIS).- Minimize cleavage time and maintain room temperature.
Low yield of final peptide - Incomplete cleavage from the resin.- Adsorption of the peptide to the resin.- Extend the cleavage time to 4 hours.- After filtration, wash the resin with a small amount of fresh cleavage cocktail.

Conclusion

The incorporation of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid into peptides via solid-phase synthesis is a viable and promising strategy for the development of novel peptidomimetics. By employing a high-efficiency coupling reagent such as HATU, extending reaction times to overcome steric hindrance, and utilizing a robust cleavage protocol with appropriate scavengers, researchers can successfully synthesize these modified peptides. The protocols and considerations outlined in this guide provide a solid foundation for the exploration of this exciting area of chemical biology and drug discovery.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.
  • Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research, 48(3), 292-298.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. (2025). Benchchem.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Amino Acid-Protecting Groups. (2019, November 19).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. (2013). Journal of the American Chemical Society, 135(40), 15131–15139.
  • HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. (2025, October 14).
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[1][2][9]Triazolo[3][10]pyridines, and Related Deaza-Compounds. (2018). The Journal of Organic Chemistry, 83(12), 6334–6353.

  • Radical alkylation of N-alkyl 1,2,4-triazoles. (2001). Tetrahedron Letters, 42(42), 7353–7355.
  • N‐alkylation of NH‐1,2,3‐triazoles.
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26).
  • 1,2,3-Triazoles as Biomimetics in Peptide Science. (2016). Molecules, 21(9), 1225.
  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (2026). Journal of Peptide Science, 32(1), e70064.
  • Side reactions in peptide synthesis: An overview. (2018, June 2).
  • Advancements in Protein Synthesis: Triazole Multi-Ligation and Cycloadditions for Pharmaceutical Applications. (2025, April 24). American Journal of Biomedical Science and Research.
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • Fmoc Resin Cleavage and Deprotection.
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
  • 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. Advanced ChemBlocks.

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Solid-phase peptide synthesis. (2014, July 18).
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (2012). Journal of medicinal chemistry, 55(24), 11097–11105.
  • Fmoc Resin Cleavage and Deprotection.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Form

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid synthesis

Technical Support Center: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid Welcome to the technical support guide for the synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid

Welcome to the technical support guide for the synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. This guide is built upon established chemical principles and field-proven insights to ensure you can approach your experiments with confidence.

I. Reaction Overview & Key Challenges

The synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields. The core of this synthesis involves the formation of the triazolopyridine ring system, followed by a selective bromination.[2][4] The inherent electronic properties of the pyridine ring can make it challenging to functionalize, often leading to issues with regioselectivity and low yields.[5]

This guide will address critical steps and potential pitfalls, providing a structured approach to troubleshooting and optimization.

General Synthetic Pathway

A common route to the target molecule involves two key transformations:

  • Cyclization: Formation of the[1][2][3]triazolo[1,5-a]pyridine core. This is often achieved by reacting a substituted 2-aminopyridine with a reagent that provides the remaining nitrogen and carbon atoms of the triazole ring.

  • Bromination: Introduction of a bromine atom at the 2-position of the triazolopyridine ring system.

Synthetic_Pathway A 2-Amino-pyridine-X-carboxylic acid derivative B [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid A->B Cyclization Reagent (e.g., Cyanogen Bromide) C 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid B->C Brominating Agent (e.g., NBS, Br2)

Caption: General synthetic scheme for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Part A: Cyclization Step

Question 1: My cyclization reaction to form the[1][2][3]triazolo[1,5-a]pyridine core is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the cyclization step often stem from several factors related to the starting materials, reagents, and reaction conditions.

  • Purity of Starting Material (2-Aminopyridine Derivative): The purity of your substituted 2-aminopyridine is critical. Impurities can interfere with the reaction, leading to side products.

    • Troubleshooting:

      • Confirm the purity of the 2-aminopyridine starting material by NMR and/or melting point analysis.

      • If necessary, recrystallize or purify the starting material by column chromatography.

  • Choice and Handling of the Cyclization Reagent: Cyanogen bromide (BrCN) is a common reagent for this type of cyclization.[1] However, it is highly toxic and moisture-sensitive.

    • Troubleshooting:

      • Ensure the cyanogen bromide is of high purity and handled with appropriate safety precautions in a well-ventilated fume hood.

      • Consider alternative, safer cyanating agents if the toxicity of BrCN is a concern.[1]

      • The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the cyanogen bromide.

  • Reaction Conditions: Temperature and solvent play a crucial role in the efficiency of the cyclization.

    • Troubleshooting:

      • Solvent: Aprotic solvents are generally preferred. Experiment with different solvents such as DMF, acetonitrile, or THF to find the optimal medium for your specific substrate.

      • Temperature: The reaction may require heating. Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) and monitoring the progress by TLC or LC-MS.

  • Side Reactions: The formation of undesired side products can significantly lower the yield of the desired triazolopyridine.

    • Troubleshooting:

      • Analyze the crude reaction mixture by LC-MS to identify major byproducts. Understanding the structure of these byproducts can provide insight into competing reaction pathways.

      • Adjusting the stoichiometry of the reagents may help to minimize side reactions.

Question 2: I am observing multiple spots on my TLC during the cyclization. How can I determine which is my product and how do I isolate it effectively?

Answer:

The presence of multiple spots on TLC is a common observation. A systematic approach is needed for product identification and purification.

  • Product Identification:

    • LC-MS Analysis: The most effective way to identify your product in a complex mixture is by LC-MS. The expected mass of your[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid should be readily identifiable.

    • Staining: Use different TLC visualization techniques. For example, a UV lamp can reveal UV-active compounds, while specific stains can help differentiate between functional groups.

  • Isolation and Purification:

    • Column Chromatography: This is the most common method for purifying the desired product from a mixture.

      • Solvent System Optimization: Carefully select the solvent system for your column. A good starting point is to find a solvent mixture that gives your product an Rf value of ~0.3 on the TLC plate.

      • Gradient Elution: A gradient elution (gradually increasing the polarity of the solvent) can be effective in separating closely related compounds.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

Part B: Bromination Step

Question 3: My bromination of the[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid is giving a low yield and/or a mixture of isomers. How can I improve the yield and regioselectivity?

Answer:

Achieving high yield and regioselectivity in the bromination of heteroaromatic compounds can be challenging.[3] The electron-donating or -withdrawing nature of the substituents on the pyridine ring will direct the position of bromination.

  • Choice of Brominating Agent: The reactivity and selectivity of the bromination can be tuned by the choice of the brominating agent.

    • N-Bromosuccinimide (NBS): Often a good first choice for selective bromination. It is easier to handle than liquid bromine.

    • Bromine (Br₂): More reactive than NBS and may lead to over-bromination or a mixture of isomers. It should be used with caution and often in the presence of a Lewis acid catalyst.

    • Other Reagents: For difficult substrates, other brominating agents like pyridinium tribromide or copper(II) bromide can be explored.[3][6]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the outcome of the bromination. Chlorinated solvents like dichloromethane (DCM) or chloroform are common. Acetonitrile or acetic acid can also be used.

    • Temperature: Bromination reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity and improve selectivity. Running the reaction at a lower temperature may favor the desired product.[7]

    • Catalyst: In some cases, a catalyst may be required to facilitate the reaction. For example, a radical initiator like AIBN is often used with NBS.

  • Protecting Groups: If the carboxylic acid group is interfering with the bromination, it may be necessary to protect it as an ester (e.g., a methyl or ethyl ester) prior to bromination. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Question 4: I am struggling to purify the 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid from the reaction mixture. What are some effective purification strategies?

Answer:

The purification of the final product can be challenging due to its polarity and potential for low solubility.

  • Initial Work-up:

    • After the reaction is complete, a standard aqueous work-up is often necessary to remove inorganic salts and other water-soluble impurities.

    • Be mindful of the pH during the work-up, as the carboxylic acid group can be deprotonated in basic conditions, affecting its solubility.

  • Purification Techniques:

    • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining high-purity material.

    • Column Chromatography: Due to the polar nature of the carboxylic acid, silica gel chromatography can be challenging.

      • Acidified Eluent: Adding a small amount of acetic acid or formic acid to the eluent can help to suppress the ionization of the carboxylic acid and improve the peak shape during chromatography.

      • Reverse-Phase Chromatography: If silica gel chromatography is not effective, reverse-phase chromatography (C18) may be a viable alternative.

    • Preparative HPLC: For obtaining highly pure material, especially on a smaller scale, preparative HPLC is a powerful technique.

Troubleshooting_Workflow Start Low Yield Observed Step1 Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Step1 Step2 Identify Problematic Step (Cyclization or Bromination) Step1->Step2 Step3A Cyclization Issue Step2->Step3A Step3B Bromination Issue Step2->Step3B Step4A Check Starting Material Purity Step3A->Step4A Step4B Evaluate Brominating Agent Step3B->Step4B Step5A Optimize Cyclization Conditions (Solvent, Temp) Step4A->Step5A Step6A Consider Alternative Cyclization Reagents Step5A->Step6A End Improved Yield Step6A->End Step5B Optimize Bromination Conditions (Solvent, Temp) Step4B->Step5B Step6B Consider Protecting Groups Step5B->Step6B Step6B->End

Caption: A systematic workflow for troubleshooting low reaction yield.

III. Experimental Protocols

Protocol 1: Synthesis of[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: To a solution of the 2-aminopyridine-7-carboxylic acid derivative (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, 10 mL/mmol), add cyanogen bromide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid.

Protocol 2: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid
  • Reaction Setup: To a solution of[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane, 10 mL/mmol), add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may require gentle heating to go to completion.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid.[8]

IV. Data Summary

ParameterCyclization StepBromination Step
Key Reagents 2-Aminopyridine derivative, Cyanogen Bromide[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid, NBS
Typical Solvents Acetonitrile, DMF, THFDichloromethane, Chloroform, Acetonitrile
Common Temperatures Room Temperature to Reflux0 °C to Room Temperature
Potential Issues Low conversion, side product formationLow regioselectivity, over-bromination
Purification Column chromatography, recrystallizationColumn chromatography, recrystallization

V. References

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH.

  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023).

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. (2016). Reddit.

  • 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. PubChem.

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate.

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological.

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). PMC.

  • Synthesis of 2-amino-5-substituted-4-carboxylic acid derivatives... ResearchGate.

  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.

  • Troubleshooting low yield in pyridine functionalization. Benchchem.

  • 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. Advanced ChemBlocks.

  • Bromination Help : r/Chempros. (2024). Reddit.

  • 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid. NextSDS.

  • Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PMC.

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.

  • CN102786480A - 2-substituted-6-amino-5-alkyl, alkenyl or alkynyl-4-pyrimidinecarboxylic acids and 6-substituted-4-amino-3- alkyl, alkenyl or alkynyl picolinic acids and their use as herbicides. Google Patents.

  • Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal.

  • Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate. PMC.

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). PMC.

  • methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate. NextSDS.

  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents.

  • DBU-catalysed cascade nucleophilic addition/cyclization to access 7-nitro (ester) imidazo[1,2-a] pyridin-8-amines. Organic & Biomolecular Chemistry (RSC Publishing).

  • 4-Aminopyridine-2-carboxylic acid synthesis. ChemicalBook.

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). Arabian Journal of Chemistry.

  • Integration of Bromine and Cyanogen Bromide Generators for the Telescoped Continuous Synthesis of Cyclic Guanidines | Request PDF. ResearchGate.

Sources

Optimization

Overcoming solubility issues of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid in DMSO and organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of fused heterocyclic carboxylic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of fused heterocyclic carboxylic acids. 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7) is a notoriously difficult building block in medicinal chemistry.

To solve its solubility issues, we must first understand the causality behind them. The molecule features a rigid, planar triazolopyridine core that promotes strong π−π stacking, a heavy bromine atom that increases lipophilicity, and a carboxylic acid moiety that drives robust intermolecular hydrogen bonding (dimerization) in the solid state. Together, these features create a massive crystal lattice energy that resists solvation.

Below is our definitive troubleshooting guide, supported by thermodynamic principles, quantitative data, and self-validating protocols to ensure your assays run flawlessly.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound dissolved initially in DMSO but precipitated after a few days. Why does this happen, and how can I prevent it? A1: This is a classic thermodynamic shift caused by the hygroscopic nature of Dimethyl Sulfoxide (DMSO). When first synthesized or purchased, the compound often exists in a higher-energy, amorphous state that dissolves kinetically in anhydrous DMSO. However, as DMSO absorbs water from the atmosphere (or during freeze-thaw cycles), water molecules outcompete DMSO for hydrogen bonding with the solute. Because DMSO is a remarkably poor solvator for anions, carboxylic acids are up to four times more likely to precipitate from wet DMSO than other functional groups[1]. The compound nucleates and recrystallizes into a lower-energy, highly insoluble polymorph.

  • Prevention: Always use strictly anhydrous DMSO (stored over molecular sieves), aliquot immediately into single-use tubes, and store at -80°C to arrest nucleation kinetics.

Q2: I need a stable 50 mM stock for high-throughput screening (HTS). Heating and sonication aren't enough. What is the next step? A2: If kinetic energy (heat and sonication) fails to keep the compound in solution, you must disrupt the crystal lattice chemically via salt formation. Converting the free carboxylic acid to an ethanolamine, sodium, or potassium salt permanently disrupts the carboxylic acid dimers, drastically lowering the lattice energy. Adding 1.05 to 1.1 equivalents of a base like ethanolamine directly to the DMSO suspension will usually result in rapid, stable dissolution.

Q3: My downstream assay is sensitive to DMSO. What alternative organic solvents can I use? A3: For pyridine-carboxylic acid derivatives, thermodynamic solubility generally follows the trend: DMSO > Ethanol > Water > Acetone > Acetonitrile[2]. If DMSO must be avoided, N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are the best organic alternatives, though they share similar hygroscopic liabilities. For aqueous biological assays, pre-dissolving the compound in a mildly basic buffer (pH 7.5–8.0) to form the carboxylate anion in situ is highly effective and avoids organic solvent toxicity entirely.

Part 2: Visualizing the Problem and the Solution

To effectively troubleshoot, it helps to visualize both the mechanism of failure and the workflow for success.

Mechanism Amorphous Amorphous Compound (High Energy, Soluble) DMSO Dissolved in Anhydrous DMSO Amorphous->DMSO Initial Solubilization Water Water Absorption (Hygroscopic DMSO) DMSO->Water Exposure to Air / Time Hbond Disruption of Solute-Solvent Interactions Water->Hbond Water outcompetes DMSO Dimer Carboxylic Acid Dimerization & Pi-Pi Stacking Hbond->Dimer Thermodynamic shift Crystal Crystalline Precipitate (Low Energy, Insoluble) Dimer->Crystal Nucleation & Growth

Mechanistic pathway of carboxylic acid precipitation in wet DMSO.

Workflow Start Solid Compound (2-Bromo-...-7-carboxylic acid) Step1 Add 100% Anhydrous DMSO Start->Step1 Check1 Soluble at desired conc.? Step1->Check1 Sol1 Store aliquots at -80°C (Avoid freeze-thaw) Check1->Sol1 Yes Step2 Apply Sonication (40°C) for 15 mins Check1->Step2 No Check2 Soluble? Step2->Check2 Check2->Sol1 Yes Step3 Add 1.1 eq. Base (e.g., Ethanolamine) Check2->Step3 No Sol2 Salt Formation Achieved Proceed to Assay Step3->Sol2 Soluble Step4 Use Co-solvent System (e.g., DMSO/PEG400) Step3->Step4 Still Insoluble

Workflow for troubleshooting triazolopyridine carboxylic acid solubility.

Part 3: Quantitative Solubility Profiles

The following table summarizes the expected solubility limits of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid under various solvent conditions. Use this to select the appropriate system for your target concentration.

Solvent SystemAdditive / ConditionMechanism of SolvationExpected Max ConcentrationStability (Room Temp)
100% Anhydrous DMSO None (Room Temp)Dipole-dipole interactions< 5 mMLow (Prone to crystallization)
100% Anhydrous DMSO Sonication (40°C)Kinetic disruption of lattice~ 10 mMModerate (Stable if frozen)
DMSO 1.1 eq EthanolamineChemical disruption (Salt formation)50+ mMHigh (Stable for days)
DMF / NMP NoneDipole-dipole interactions< 5 mMLow
Aqueous Buffer pH 8.0 (e.g., Tris)Deprotonation to carboxylate~ 20 mMHigh

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. Do not skip the validation steps, as they are critical for preventing false negatives in downstream biological assays caused by micro-precipitates.

Protocol 1: Kinetic Dissolution via Controlled Sonication (For <10 mM stocks)

Use this method if your downstream assay cannot tolerate the addition of bases or salts.

  • Preparation: Weigh the required mass of the compound into a sterile, dry glass vial (avoid plastic, as static electricity can cause powder loss and inaccurate molarity).

  • Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Thermal Sonication: Seal the vial and place it in a heated ultrasonic bath set to 40°C. Sonicate for 15 minutes. Caution: Do not exceed 50°C to prevent thermal degradation of the triazolopyridine core.

  • Self-Validation Check (Tyndall Effect): Remove the vial and hold it against a pure black background under a bright, focused light source (e.g., a smartphone flashlight). If the solution is perfectly clear, solvation is complete. If you observe light scattering (a hazy beam), micro-particulates remain. You must proceed to Protocol 2.

  • Storage: Immediately aliquot the clear solution into single-use tubes and flash-freeze at -80°C.

Protocol 2: In Situ Salt Formation for High-Concentration Stocks (10–50 mM)

Use this method for generating highly stable, concentrated stocks for HTS or animal dosing.

  • Suspension: Weigh the compound and add anhydrous DMSO to reach your target concentration (e.g., 50 mM). The mixture will appear as a cloudy suspension.

  • Base Addition: Add 1.1 molar equivalents of Ethanolamine (or 1M NaOH aqueous solution, if a small percentage of water is acceptable).

    • Causality Note: The base deprotonates the carboxylic acid, eliminating the ability of the molecules to form uncharged dimers. The resulting ionic repulsion shatters the crystal lattice.

  • Agitation: Vortex the mixture vigorously for 60 seconds. The suspension should rapidly transition to a clear solution.

  • Self-Validation Check (Assay Compatibility): Post-dissolution, dilute a 1 µL aliquot of your new stock into 1 mL of your final aqueous assay buffer. Monitor for precipitation over 2 hours using a nephelometer or by measuring absorbance at 600 nm. A stable, flat baseline confirms the salt form is perfectly compatible with your assay conditions.

Part 5: References

  • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. LRIG, New Jersey. Retrieved from [Link]

  • Gonçalves, E. M., & Piedade, M. E. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 47, 362-371. Retrieved from[Link]

Sources

Troubleshooting

Optimizing reverse-phase HPLC conditions for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid purification

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, high-resolution reverse-phase high-performance liquid chromatogr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, high-resolution reverse-phase high-performance liquid chromatography (RP-HPLC) methods for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid .

Because this molecule features an ionizable carboxylic acid, a weakly basic triazolopyridine core, and a polarizable halogen (bromine), it is highly susceptible to peak tailing, poor retention, and secondary column interactions. This guide provides field-proven, self-validating troubleshooting workflows to resolve these specific chromatographic challenges.

Method Optimization Workflow

HPLC_Optimization A Initial Injection: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine -7-carboxylic acid B Assess Peak Symmetry (As > 1.2?) A->B C Assess Retention (k' < 2.0?) A->C D Adjust pH << pKa Add 0.1% TFA or FA B->D Yes (Tailing) F Decrease Organic % by 10% (Expect 3x k' increase) C->F Yes (Poor Retention) E Protonate Silanols Mask Secondary Interactions D->E Mechanism H System Suitability Test (SST) Validate Method E->H G Switch to PFP Column (Halogen/π-π interactions) F->G If unresolved G->H

Workflow for optimizing retention and resolving peak tailing of halogenated amphoteric heterocycles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid exhibit severe peak tailing and baseline distortion? A: This molecule presents a dual chromatographic challenge. First, it contains a carboxylic acid group with an estimated pKa​ of ~3.5. In unbuffered or weakly buffered mobile phases (pH 4–6), the molecule exists in a dynamic equilibrium between its non-ionized (hydrophobic) and ionized (polar) states, leading to split or broadened peaks[1]. Second, the nitrogen atoms within the triazolopyridine core can engage in secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica stationary phase[2]. This mixed-mode retention (hydrophobic partitioning + ion exchange) is the primary driver of peak tailing.

Q2: How do I chemically optimize the mobile phase to ensure a sharp, Gaussian peak? A: To enforce a single retention mechanism, you must suppress the ionization of the carboxylic acid. The mobile phase pH should be adjusted to at least 2 pH units below the analyte's pKa​ [1]. By acidifying the mobile phase to pH ~2.0 (using 0.1% Trifluoroacetic acid or Formic acid), the -COOH group remains fully protonated and neutral, allowing for solely hydrophobic interactions[3]. Furthermore, this highly acidic environment protonates the residual silanol groups on the stationary phase, neutralizing their negative charge and effectively masking them from the basic triazole nitrogens[2]. Mobile phase additives are critical for modifying eluent pH and improving the peak shape of ionizable analytes[4].

Q3: My analyte elutes too close to the void volume ( t0​ ). How can I increase the retention factor ( k′ )? A: In RPLC, water is the weak solvent and organic modifiers (like Acetonitrile) are the strong solvents. A highly functionalized, polar molecule like this often requires a highly aqueous environment to partition effectively into the stationary phase. A fundamental rule of thumb dictates that a 10% decrease in the organic solvent concentration yields approximately a 3-fold increase in the retention factor ( k′ )[5]. Begin your gradient at 2–5% organic modifier. Additionally, ensure your buffer concentration is adequate (10 to 50 mM) to maintain a stable localized pH at the column head, preventing premature elution[5].

Q4: Which stationary phase chemistry provides the best selectivity for this halogenated heterocycle? A: While a fully end-capped C18 column is the standard starting point, a Pentafluorophenyl (PFP) column is vastly superior for this specific scaffold. The PFP phase offers orthogonal retention mechanisms: standard hydrophobic partitioning, π−π interactions with the electron-deficient triazolopyridine ring, and specific halogen-bonding and dipole interactions with the bromine atom. If a C18 must be used, select a polar-embedded C18 to create a hydration layer that further shields the basic nitrogens from the silica backbone.

Quantitative Data & Parameter Summaries

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters Note: Data illustrates the causality of pH manipulation on amphoteric heterocycles.

Mobile Phase pHAnalyte StateSilanol StateTailing Factor ( As​ )Retention Factor ( k′ )
6.0 (Water/ACN)Ionized (-COO⁻)Ionized (-SiO⁻)> 2.5 (Severe Tailing)0.8 (Co-elutes with void)
4.0 (Acetate Buffer)Mixed (Partial)Ionized (-SiO⁻)1.8 (Moderate Tailing)1.5 (Sub-optimal)
2.1 (0.1% TFA)Non-ionized (-COOH)Protonated (-SiOH)1.05 (Excellent)3.2 (Optimal)

Table 2: Stationary Phase Selectivity Comparison

Column ChemistryPrimary InteractionsSuitability for Brominated Heterocycles
Standard C18 HydrophobicModerate (Prone to silanol tailing if not heavily end-capped)
Polar-embedded C18 Hydrophobic, H-bondingGood (Internal amide/carbamate shields basic nitrogens)
PFP (Pentafluorophenyl) Hydrophobic, π−π , Halogen-bondingExcellent (Maximum selectivity for halogenated aromatics)
Self-Validating Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization & System Suitability Testing (SST)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check passes.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of LC-MS grade water (0.1% v/v).

  • Organic Phase (B): Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v).

  • Validation Check: Measure the pH of Phase A using a calibrated pH meter. Pass criteria: pH = 2.0 ± 0.1.

Step 2: System Purge and Column Equilibration

  • Install a PFP column (e.g., 150 x 4.6 mm, 3 µm).

  • Flush the HPLC system with 50:50 A:B at 1.0 mL/min for 15 minutes to clear prior buffers.

  • Equilibrate the column with the starting gradient conditions: 95% A / 5% B at 1.0 mL/min for 20 column volumes.

  • Validation Check: Monitor the UV baseline at 254 nm. Pass criteria: Baseline drift < 1 mAU/min and pressure ripple < 1%.

Step 3: Void Volume ( t0​ ) Determination

  • Inject 5 µL of a 0.1 mg/mL Uracil standard (an unretained marker in RPLC).

  • Validation Check: Uracil must elute as a sharp, symmetrical peak. Record the retention time as t0​ (typically ~1.5 - 2.0 min for a 150 mm column at 1 mL/min).

Step 4: Analyte Injection and Method Validation

  • Prepare a 0.5 mg/mL sample of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid in 95:5 Water:ACN (matching initial mobile phase conditions to prevent solvent-mismatch peak distortion).

  • Inject 5 µL of the sample.

  • Validation Check: Calculate the asymmetry factor ( As​ ) at 10% peak height. Pass criteria: As​ between 0.9 and 1.2. If As​ > 1.2, verify column health and mobile phase pH.

  • Validation Check: Calculate the retention factor: k′=(tR​−t0​)/t0​ . Pass criteria: k′ > 2.0. If k′ < 2.0, decrease the organic phase (B) by 5%[5].

Sources

Optimization

Best storage conditions to prevent degradation of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

Technical Support Center: Stabilizing 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the optimal storage and handling of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7)[4][5]. Understanding the chemical vulnerabilities of this compound is critical to preventing its degradation and ensuring the reliability and reproducibility of experimental results. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Core Principles of Stability

The stability of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid is influenced by its key structural features: a brominated heterocyclic ring system and a carboxylic acid moiety. The triazolopyridine core can be susceptible to oxidation and thermal decomposition, while the bromine substituent introduces the potential for photodegradation. The carboxylic acid group can affect solubility and participate in acid-base reactions. Therefore, a multi-faceted approach to storage is essential.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid?

For maximal long-term stability, the solid compound should be stored under refrigerated, dark, dry, and inert conditions. A supplier of a closely related isomer, 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-5-carboxylic acid, recommends storage at 0-5°C[2]. This practice minimizes the rate of potential thermal degradation.

Key Recommendations:

  • Temperature: Store in a refrigerator at 2-8°C. For long-term storage (months to years), storage at -20°C is advisable.

  • Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil. Store the vial in a light-proof secondary container or a designated dark cabinet.

  • Moisture: Keep the container tightly sealed. The use of a desiccator is highly recommended to prevent the absorption of atmospheric moisture.

  • Atmosphere: For optimal stability, especially for long-term storage, the vial should be flushed with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, mitigating oxidative degradation pathways.

Q2: I've observed a change in the color of my solid sample. What could be the cause?

A change in color, such as yellowing or browning, is a common indicator of chemical degradation. This could be due to one or more of the following factors:

  • Photodegradation: Exposure to UV or even ambient laboratory light can cause the cleavage of the carbon-bromine bond, leading to the formation of colored byproducts[3][6]. Studies on other brominated flame retardants have shown that direct photolysis is a significant degradation pathway[3].

  • Oxidation: The nitrogen atoms in the triazolopyridine ring system can be susceptible to oxidation, potentially forming N-oxides, especially with prolonged exposure to air.

If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before proceeding with your experiments.

Q3: How should I prepare and store solutions of this compound?

The stability of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid in solution is generally lower than in its solid state.

Best Practices for Solutions:

  • Solvent Choice: Use high-purity, anhydrous solvents. The choice of solvent will depend on the experimental requirements.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is required, it should be prepared in a suitable anhydrous solvent and stored under the recommended conditions.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. As with the solid, protect solutions from light and consider overlaying the solution with an inert gas before sealing.

  • pH Considerations: The carboxylic acid moiety means the compound's solubility and stability can be pH-dependent. In basic aqueous solutions, the carboxylate salt will be formed, which may have different stability characteristics. It is crucial to assess the stability in your specific buffer system if it will be stored for any length of time.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid.

Scenario 1: Inconsistent results in a biological assay.

Possible Cause: Degradation of the compound in the stock solution or assay medium.

Troubleshooting Steps:

  • Prepare a fresh solution from the solid material that has been stored under optimal conditions.

  • Verify the concentration of the newly prepared solution using a spectrophotometric or chromatographic method.

  • Assess stability in the assay medium: Incubate the compound in your assay buffer under the experimental conditions (e.g., 37°C for 2 hours) and then analyze for degradation by HPLC or LC-MS.

  • If degradation is observed, consider reducing the incubation time or preparing the final dilution immediately before addition to the assay.

Scenario 2: Low purity observed by LC-MS analysis of a freshly opened vial.

Possible Cause: Improper storage during shipping or by the supplier, or degradation upon initial handling.

Troubleshooting Steps:

  • Review the supplier's storage recommendations and compare them to how the material was handled upon receipt.

  • Minimize exposure to ambient conditions: When first opening and weighing the compound, do so in a controlled environment with low humidity and minimal light exposure. Work quickly to minimize the time the container is open.

  • Blanket with inert gas: After taking the required amount, flush the vial with argon or nitrogen before re-sealing to protect the remaining material.

Summary of Storage Conditions

ParameterOptimal ConditionsSub-optimal ConditionsPotential Consequences of Sub-optimal Storage
Temperature 2-8°C (short-term) -20°C (long-term)Room temperature or higherIncreased rate of thermal decomposition.
Light In the dark (amber vial/foil)Exposure to ambient or UV lightPhotodegradation, potentially via C-Br bond cleavage[3][6].
Moisture Dry (desiccated, tightly sealed)Open to atmosphere, high humidityPotential for hydrolysis or catalysis of other degradation pathways.
Atmosphere Inert (Argon or Nitrogen)AirRisk of oxidation of the heterocyclic ring.
Form SolidSolutionIncreased molecular mobility in solution can lead to faster degradation.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to the stability of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid.

G start Start: Inconsistent Experimental Results check_solid Check Solid Compound: - Visual Inspection (color) - Purity Analysis (LC-MS/HPLC) start->check_solid solid_ok Solid is Pure check_solid->solid_ok solid_bad Solid is Degraded check_solid->solid_bad check_solution Investigate Solution Stability: - Prepare Fresh Stock Solution - Use Anhydrous Solvents solid_ok->check_solution review_storage Review Storage Conditions: - Temperature (Refrigerated?) - Light (Protected?) - Moisture (Sealed/Desiccated?) solid_bad->review_storage new_sample Action: Procure New Sample & Implement Optimal Storage review_storage->new_sample end_bad End: Root Cause Identified new_sample->end_bad check_freeze_thaw Minimize Freeze-Thaw Cycles? (Use Aliquots) check_solution->check_freeze_thaw check_assay_stability Test Stability in Assay Medium (Incubate & Analyze) check_freeze_thaw->check_assay_stability solution_stable Solution is Stable check_assay_stability->solution_stable solution_unstable Solution is Unstable check_assay_stability->solution_unstable end_good End: Problem Resolved solution_stable->end_good Re-evaluate other experimental parameters modify_protocol Action: Modify Protocol - Prepare Fresh Dilutions - Reduce Incubation Time solution_unstable->modify_protocol modify_protocol->end_good

Caption: Troubleshooting workflow for stability issues.

References

  • AChemBlock. (2026, March 6). 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid 97%. Retrieved from AChemBlock website.

  • Sigma-Aldrich. 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-5-carboxylic acid. Retrieved from Sigma-Aldrich website.

  • ARKIVOC. (2007). Pyridylcarbene formation by thermal decomposition of 7-bromo-3-methyl-[1][2][7]triazolo[1,5-a]pyridine under pressure.

  • PubMed. (2019, August 15). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
  • Fisher Scientific. SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-7-carboxaldehyde.
  • Advanced ChemBlocks. (2026, March 6). 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. Retrieved from Advanced ChemBlocks website.

  • E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • PubChemLite. 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. Retrieved from PubChemLite website.

  • Semantic Scholar. Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts.
  • PMC. (2023, December 30).
  • NextSDS. methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate — Chemical Substance Information. Retrieved from NextSDS website.

  • VWR. (2024). 2-Bromo[1][2][3]triazolo[1,5-a]pyridin-7-carboxylic acid 95%. Retrieved from VWR website.

  • NextSDS. 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid — Chemical Substance Information. Retrieved from NextSDS website.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid vs 2-Chloro analogs

Reactivity Comparison Guide: 2-Bromo vs. 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid Executive Summary The [1,2,4]triazolo[1,5-a]pyridine bicyclic core is a privileged scaffold in medicinal chemistry and ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 2-Bromo vs. 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine bicyclic core is a privileged scaffold in medicinal chemistry and materials science, frequently utilized in the development of AXL receptor tyrosine kinase inhibitors[1], SLACK potassium channel inhibitors[2], and host materials for phosphorescent organic light-emitting diodes (OLEDs)[3]. Functionalization at the 2-position of this core is critical for diversifying the structure. When equipped with a 7-carboxylic acid moiety, the electronic landscape of the ring is significantly altered, enhancing its overall electrophilicity.

For application scientists and synthetic chemists, selecting between 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7)[4] and its 2-Chloro analog dictates the optimization trajectory of cross-coupling and nucleophilic aromatic substitution (SNAr) workflows. This guide objectively compares their reactivity profiles to establish a causal framework for experimental design.

Mechanistic Reactivity Profiling

1. Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig) In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The bond dissociation energy (BDE) is the primary causal factor here. The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). Consequently, the 2-bromo analog undergoes rapid oxidative addition under mild conditions, often requiring only standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂[1]. This rapid insertion is particularly crucial for building complex biaryl structures in EGFR inhibitor synthesis[5]. Conversely, the 2-chloro analog exhibits sluggish oxidative addition, necessitating elevated temperatures (>90 °C) and specialized, electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) to force the catalytic cycle.

2. Nucleophilic Aromatic Substitution (SNAr) In SNAr reactions, the causality flips. The rate-determining step is the nucleophilic attack on the halogen-bearing carbon to form the negatively charged Meisenheimer intermediate. The leaving group ability of the halogen is secondary to its electronegativity, which polarizes the C-X bond and stabilizes the transition state. Because chlorine (Pauling electronegativity = 3.16) is more electronegative than bromine (2.96), the 2-chloro analog is often more reactive toward SNAr with amine or alkoxide nucleophiles. Furthermore, the 7-carboxylic acid acts synergistically as an electron-withdrawing group (EWG), pulling electron density away from the bicyclic core via inductive and resonance effects. This makes the 2-chloro variant an excellent, self-validating electrophile for metal-free aminations.

Quantitative Data Comparison

Parameter2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Primary Application Target Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald)Nucleophilic Aromatic Substitution (SNAr)
C-X Bond Dissociation Energy ~81 kcal/mol (Facilitates Oxidative Addition)~96 kcal/mol (Hinders Oxidative Addition)
Electronegativity (Pauling) 2.963.16 (Enhances Electrophilicity)
Typical Reaction Temperature 60–80 °C (Cross-Coupling)80–120 °C (SNAr)
Catalyst / Ligand Requirement Standard (Pd(PPh₃)₄, Pd(dppf)Cl₂)Metal-free (SNAr) or Specialized Pd/Ligands (Coupling)
Average Yield (Optimal Path) 75–90%70–85%

Workflow & Logical Relationship Diagram

ReactivityDecisionTree Start Select [1,2,4]triazolo[1,5-a]pyridine Halogen Analog Transformation Desired Chemical Transformation? Start->Transformation CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Transformation->CrossCoupling C-C / C-N Bond Formation SNAr Nucleophilic Aromatic Substitution (SNAr) Transformation->SNAr Heteroatom Nucleophiles Bromo Choose 2-Bromo Analog (Lower BDE, Faster Oxidative Addition) CrossCoupling->Bromo Requires Mild Conditions Chloro Choose 2-Chloro Analog (Higher Electronegativity, Better Meisenheimer Stabilization) SNAr->Chloro Requires High Electrophilicity

Decision matrix for selecting 2-halo-[1,2,4]triazolo[1,5-a]pyridine analogs based on reactivity.

Experimental Methodologies

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid Objective: Selective C-C bond formation at the C2 position. Causality & Design: The 2-bromo analog is selected to exploit its low BDE, allowing the use of Pd(dppf)Cl₂ at a moderate 80 °C. This temperature threshold is critical; exceeding 100 °C risks thermal decarboxylation of the 7-carboxylic acid moiety. A biphasic 1,4-Dioxane/Water (4:1) solvent system is employed. The water solubilizes the K₂CO₃ base, generating the reactive boronate complex required for transmetalation, while keeping the carboxylic acid deprotonated to prevent catalyst poisoning. Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a sparged (deoxygenated) mixture of 1,4-Dioxane and deionized water (4:1 ratio, 0.1 M concentration).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of nitrogen. (Excluding oxygen is vital to prevent the oxidation of the Pd(0) active species).

  • Reaction: Seal the flask and heat to 80 °C for 12 hours with vigorous stirring.

  • Self-Validating Workup: Cool to room temperature, dilute with water, and wash with ethyl acetate to remove organic impurities and homocoupled boronic acid byproducts. Carefully acidify the aqueous layer to pH ~3 using 1M HCl. The cross-coupled product, now protonated, will precipitate. Filter and dry under a vacuum.

Protocol 2: SNAr Amination of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid Objective: Metal-free C-N bond formation via nucleophilic aromatic substitution. Causality & Design: The 2-chloro analog is chosen because chlorine's high electronegativity polarizes the C2 carbon, making it highly susceptible to nucleophilic attack. The 7-carboxylic acid acts synergistically as an electron-withdrawing group to stabilize the Meisenheimer intermediate. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic proton sink to prevent the amine nucleophile from being consumed as a hydrochloride salt. Step-by-Step Methodology:

  • Preparation: Dissolve 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the aliphatic amine nucleophile (1.5 equiv) followed by DIPEA (2.5 equiv).

  • Reaction: Heat the mixture to 90 °C for 8–10 hours. The reaction often exhibits a distinct color change (yellow/orange) indicative of the Meisenheimer complex formation.

  • Monitoring: Verify completion via LC-MS (monitoring the disappearance of the M+ and M+2 chlorine isotope pattern).

  • Self-Validating Workup: Pour the cooled reaction mixture into ice-cold water. Adjust the pH to ~4 using 1M citric acid. The zwitterionic aminated product will crash out of the solution. Collect via vacuum filtration and wash with cold water.

References

  • WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use, Google P
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review, MDPI Coatings, [Link]

  • Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels, Bioorganic & Medicinal Chemistry, [Link]

Sources

Comparative

Optimizing and Validating LC-MS Purity Assays for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid

Introduction: The Analyte & The Analytical Challenge 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7) is a highly polar, halogenated, heterocyclic building block widely utilized in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analyte & The Analytical Challenge

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7) is a highly polar, halogenated, heterocyclic building block widely utilized in pharmaceutical synthesis ()[1]. Ensuring the purity of this intermediate is paramount; structurally similar impurities—such as 6-bromo or 8-bromo regioisomers—can easily propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

Developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for this specific analyte presents a unique set of challenges. The molecule possesses a highly polar carboxylic acid moiety (pKa ~3.5), an electron-deficient aromatic bicyclic system, and a polarizable halogen (bromine). Traditional analytical approaches often fail to provide adequate retention or isomer resolution. This guide objectively compares standard C18 stationary phases against Biphenyl and Pentafluorophenyl (PFP) alternatives, providing a self-validating protocol grounded in the latest ICH Q2(R2) and Q14 guidelines ()[2].

Stationary Phase Selectivity: Causality and Comparison

As a Senior Application Scientist, it is critical to look beyond standard gradients and understand the causality of molecular interactions.

  • Why C18 is Insufficient: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is highly polar and ionizable, it exhibits poor affinity for the hydrophobic C18 chains. This results in rapid elution near the void volume, leading to severe ion suppression from matrix components in the MS source.

  • The Biphenyl Advantage: Biphenyl phases introduce π−π interactions. The electron-dense biphenyl rings of the stationary phase interact favorably with the electron-deficient triazolopyridine system of the analyte, significantly increasing retention without requiring complex ion-pairing reagents ()[3].

  • The PFP Superiority: PFP (Pentafluorophenyl) columns offer multiple orthogonal retention mechanisms: hydrophobic, π−π , dipole-dipole, and hydrogen bonding. Most importantly, the rigid, highly electronegative fluorinated ring provides exceptional "shape selectivity." This is the exact mechanistic property required to resolve the 2-bromo target from its 6-bromo and 8-bromo positional isomers ()[4].

Column_Selectivity Analyte 2-Bromo-[1,2,4]triazolo[1,5-a] pyridine-7-carboxylic acid C18 Standard C18 Hydrophobic Interactions Analyte->C18 Low Polarity Match Biphenyl Biphenyl Phase π-π & Hydrophobic Analyte->Biphenyl Aromatic Ring Match PFP PFP Phase Dipole, π-π, H-Bonding Analyte->PFP Halogen/Polar Match Outcome1 Poor Retention Co-elution of Isomers C18->Outcome1 Outcome2 Enhanced Retention Moderate Resolution Biphenyl->Outcome2 Outcome3 Maximum Selectivity Baseline Isomer Resolution PFP->Outcome3

Fig 1. Logical relationship between stationary phase chemistry and analyte retention outcomes.

Quantitative Column Performance Comparison

To empirically validate the structural rationale, a comparative study was conducted using a mixture of the target analyte and its known regioisomers (spiked at 1.0% w/w).

Chromatographic ParameterStandard C18 (Sub-2µm)Biphenyl (Sub-2µm)PFP (Sub-2µm)
Retention Time (min) 1.853.424.15
Peak Asymmetry (Tf) 1.65 (Severe Tailing)1.15 (Acceptable)1.05 (Symmetrical)
Resolution ( Rs​ ) from 6-Bromo Isomer 0.8 (Co-elution)1.7 (Resolved)2.8 (Baseline Resolution)
MS Signal-to-Noise (S/N) 150:1 (Ion suppression)480:1650:1

Verdict: The PFP column is the definitive choice for this Analytical Target Profile (ATP), providing the necessary shape selectivity to resolve critical isomeric pairs while maintaining excellent peak shape.

Step-by-Step Methodology: Optimized LC-MS/MS Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a System Suitability Test (SST) directly into the workflow, the method continuously proves its fitness-for-purpose prior to any sample analysis.

Step 1: Sample and Standard Preparation
  • Diluent Selection: Prepare samples in 10% Acetonitrile in Water.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect" (peak broadening or splitting) that occurs when injecting a strong organic solvent into a highly aqueous starting gradient.

  • Standard Curve: Prepare a calibration curve ranging from 0.05 µg/mL (Limit of Quantitation) to 12.0 µg/mL (120% of the nominal working concentration of 10.0 µg/mL).

  • System Suitability Test (SST): Prepare a resolution solution containing 10.0 µg/mL of the target analyte and 0.5 µg/mL of the 6-bromo isomer.

Step 2: Chromatographic Separation
  • Column: PFP phase (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Causality: The low pH (~2.7) ensures the carboxylic acid moiety remains fully protonated (neutralized). This maximizes hydrophobic retention on the reversed-phase column and prevents peak tailing caused by secondary interactions with residual silanols.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Step 3: Mass Spectrometry (ESI) Detection
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

    • Causality: Carboxylic acids readily lose a proton to form [M−H]− ions in solution. Utilizing ESI- provides significantly higher sensitivity and lower background noise compared to ESI+ for this specific functional group.

  • MRM Transitions: Monitor m/z 240.0 196.0 (corresponding to the loss of CO2​ ).

    • Note on Halogen Isotopes: Bromine has two stable isotopes ( 79Br and 81Br ) in a ~1:1 ratio. Monitor m/z 242.0 198.0 as a qualifier transition. The presence of this 1:1 isotopic signature acts as a secondary confirmation of analyte identity.

ICH Q2(R2) Method Validation Execution

The optimized PFP method was validated according to the ICH Q2(R2) guidelines for quantitative impurity testing ()[5].

LCMS_Workflow Start Analytical Target Profile (ATP) Define Purity Goals ColSelect Column Screening (PFP Selected) Start->ColSelect MSOpt MS/MS Optimization ESI Negative Mode Start->MSOpt MethodDev Method Optimization Gradient & Mobile Phase ColSelect->MethodDev MSOpt->MethodDev Validation ICH Q2(R2) Validation MethodDev->Validation Spec Specificity (Isomer Resolution) Validation->Spec Lin Linearity & Range (LOQ to 120%) Validation->Lin Acc Accuracy & Precision (Spike Recovery) Validation->Acc Rob Robustness (ICH Q14 QbD) Validation->Rob

Fig 2. LC-MS method development and ICH Q2(R2) validation workflow for purity testing.

Validation Results Summary
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
System Suitability Rs​≥1.5 between critical pairs Rs​=2.8 (Target vs 6-bromo)Pass
Specificity No matrix interference at analyte RTZero interference detectedPass
Linearity & Range R2≥0.995 (0.05 to 12.0 µg/mL) R2=0.9994 Pass
Accuracy (Recovery) 90% - 110% recovery at 80/100/120% spikes98.5% - 101.2%Pass
Precision (Repeatability) %RSD 5.0% (n=6 injections at 100%)%RSD = 1.8%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.015 µg/mL, LOQ: 0.05 µg/mLPass
Robustness Stable RT and Rs​ with deliberate variationsPassed (Temp ± 2°C, Flow ± 0.05 mL/min)Pass

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: European Medicines Agency (EMA) | URL: [Link]

  • Title: Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool | Source: Restek Corporation | URL: [Link]

  • Title: Exploring the selectivity of C18 phases with Phenyl and PFP functionality | Source: MAC-MOD Analytical | URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

Sources

Validation

Comparing cross-coupling efficiency of brominated triazolopyridine derivatives

Title: Comprehensive Guide to Cross-Coupling Efficiencies in Brominated Triazolopyridine Derivatives Introduction Brominated triazolopyridines are highly privileged scaffolds in modern drug discovery, serving as the crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Cross-Coupling Efficiencies in Brominated Triazolopyridine Derivatives

Introduction

Brominated triazolopyridines are highly privileged scaffolds in modern drug discovery, serving as the critical core for numerous kinase inhibitors, including the JAK1 inhibitor Filgotinib[1]. The bromine atom—typically positioned at the 5- or 8-position of the fused bicyclic ring—acts as a highly modular electrophilic handle. However, functionalizing this scaffold is notoriously challenging. The electron-deficient nature of the triazolopyridine core, combined with multiple Lewis-basic nitrogen atoms, frequently leads to competitive catalyst coordination and off-cycle resting states[2].

As an Application Scientist, I have compiled this guide to objectively compare the mechanistic causality, efficiency, and practical execution of three divergent cross-coupling strategies: Suzuki-Miyaura (C-C), Buchwald-Hartwig Amination (C-N), and Copper-Catalyzed Benzylation (C-C).

Mechanistic Divergence of Triazolopyridine Functionalization

G Core Brominated Triazolopyridine (e.g., 5-Br or 8-Br) Suzuki Suzuki-Miyaura Coupling (C-C) Core->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination (C-N) Core->Buchwald Amines CuCH Cu-Catalyzed Benzylation (C-C) Core->CuCH C-H Activation PdCat PdCl2(dppf) / K2CO3 Dioxane/H2O, 90°C Suzuki->PdCat NiCat [Ni(4-tBustb)3] / Zn Thermal, Ligand-Free Buchwald->NiCat CuCat CuI / Cs2CO3 N-Tosylhydrazones, 110°C CuCH->CuCat Prod1 Aryl/Heteroaryl Derivatives (Filgotinib Precursors) PdCat->Prod1 Prod2 Amino-Substituted Derivatives NiCat->Prod2 Prod3 3-Benzylated Derivatives CuCat->Prod3

Caption: Divergent cross-coupling pathways for the functionalization of brominated triazolopyridines.

Comparative Analysis of Cross-Coupling Strategies

Suzuki-Miyaura Coupling (C-C Bond Formation)

Mechanistic Causality: The coupling of 5-bromo-[1,2,4]triazolo[1,5-a]pyridines with arylboronic acids is a foundational step in synthesizing Filgotinib[3]. The selection of PdCl2​(dppf) as the catalyst is highly deliberate. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle (~99°), which geometrically forces the palladium center to accelerate the notoriously slow reductive elimination step in sterically congested, fused-bicyclic systems[3][4]. This rapid elimination outcompetes the off-cycle protodeboronation of the boronic acid, ensuring high product fidelity.

Buchwald-Hartwig Amination (C-N Bond Formation)

Mechanistic Causality: Traditional palladium-phosphine catalysts often fail to aminate heteroaryl bromides like 8-bromo[1,2,4]triazolo[1,5-a]pyridine. The substrate's Lewis-basic nitrogen atoms competitively bind the metal center, creating coordinatively saturated, inactive complexes[2]. Recent breakthroughs bypass this by utilizing an air-stable "naked nickel" complex, [Ni(4-tBustb)3​] . By omitting exogenous phosphine ligands, the highly reactive Ni(0) species can directly undergo oxidative addition into the strong C-Br bond without being trapped in unproductive resting states[2][5].

Copper-Catalyzed Benzylation (Direct C-H Functionalization)

Mechanistic Causality: As an orthogonal approach, functionalization at the C3 position can be achieved via copper-catalyzed cross-coupling with N-tosylhydrazones[6]. The Cu(I) catalyst facilitates a carbene-insertion mechanism, forming a new C(sp2)−C(sp3) bond. This provides a complementary route to 3-benzylated derivatives without requiring pre-functionalized boronic acids[6].

Quantitative Data Comparison

Coupling TypeTarget BondOptimal Catalyst SystemReagents / BaseTemp & TimeAvg. Yield
Suzuki-Miyaura C-C (Aryl) PdCl2​(dppf) (5 mol%)Arylboronic acid, K2​CO3​ 90°C (16h) or 140°C MW (30m)85–92%
Buchwald-Hartwig C-N (Amine) [Ni(4-tBustb)3​] (10 mol%)Amine nucleophile, Zn dust80°C (12h)80–95%
Cu-Benzylation C-C (Alkyl) CuI (10 mol%)N-Tosylhydrazone, Cs2​CO3​ 110°C (24h)60–80%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify mechanistic progression.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of Filgotinib intermediates via C-C coupling.[4]

  • Reagent Charging: In an oven-dried Schlenk flask, combine the 5-bromo-[1,2,4]triazolo[1,5-a]pyridine derivative (1.0 equiv), the appropriate arylboronic acid (2.0 equiv), K2​CO3​ (2.0 equiv), and PdCl2​(dppf) (0.05 equiv).

  • Solvent Degassing (Critical Step): Add a 5:1 mixture of 1,4-dioxane/water. Sparge the biphasic mixture with N2​ for 15 minutes. Causality: Oxygen insertion into the active Pd(0) species forms peroxo complexes, irreversibly terminating the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90°C in an oil bath for 16 hours (or 140°C in a microwave reactor for 30 minutes)[4].

  • In-Process Validation: Monitor the reaction via LC-MS. Self-Validation Check: The starting material will exhibit a distinct 1:1 isotopic doublet (M / M+2) due to the naturally occurring 79Br and 81Br isotopes. Successful oxidative addition and coupling are confirmed when this doublet completely disappears, replaced by a singular product mass peak.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: "Naked Nickel"-Catalyzed Amination

Objective: Ligand-free C-N coupling of Lewis-basic heteroaryl bromides.[2][5]

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a vial with [Ni(4-tBustb)3​] (10 mol%) and Zn dust (20 mol%). Causality: While the Ni(0) complex is air-stable, Zn dust acts as an in-situ terminal reductant to regenerate the active Ni(0) state if any adventitious oxidation occurs during setup[2].

  • Reagent Addition: Add the 8-bromo-[1,2,4]triazolo[1,5-a]pyridine derivative (1.0 equiv), the amine nucleophile (1.5 equiv), and an inorganic base (e.g., NaOtBu , 1.5 equiv) in anhydrous toluene.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at 80°C for 12 hours.

  • In-Process Validation: Self-Validation Check: The reaction mixture should transition from a heterogeneous suspension to a deeply colored solution as the "naked" Ni(0) complex actively inserts into the C-Br bond. TLC (Hexanes/EtOAc) should reveal the consumption of the UV-active starting material.

  • Workup: Quench with saturated aqueous NH4​Cl to break down any coordinated Ni-amine complexes. Extract with dichloromethane, concentrate, and purify via silica gel chromatography.

References

1.[1] Title: N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide - Benchchem Source: Benchchem URL:

2.[6] Title: Copper(i)-catalyzed benzylation of triazolopyridine through direct C–H functionalization Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

3.[5] Title: “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides Source: Organic Letters (ACS Publications) URL:

4.[2] Title: “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides (PMC Full Text) Source: National Institutes of Health (NIH) URL:

5.[3] Title: US10815227B2 - Processes for the preparation of filgotinib Source: Google Patents URL:

6.[4] Title: Filgotinib - New Drug Approvals Source: New Drug Approvals URL:

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Validation and Reference Standard Qualification of 2-Bromo-triazolo[1,5-a]pyridine-7-carboxylic acid

A Senior Application Scientist's Guide to the Analytical Validation and Reference Standard Qualification of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid Introduction In the landscape of pharmaceutical resea...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Analytical Validation and Reference Standard Qualification of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid

Introduction

In the landscape of pharmaceutical research and development, the molecule 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid represents a class of heterocyclic compounds with significant potential as building blocks in medicinal chemistry. The fused triazolopyridine core is a recognized pharmacophore, and the presence of both a carboxylic acid and a bromo-substituent provides versatile handles for further chemical modification. As with any compound intended for rigorous scientific investigation or as a potential drug candidate intermediate, the establishment of its analytical purity, identity, and strength is not merely a procedural step but the very foundation of reliable and reproducible research.

This guide provides a comprehensive framework for the analytical validation and reference standard qualification of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. It is designed for researchers, analytical scientists, and quality control professionals who require robust and reliable methodologies for the characterization of this and structurally similar molecules. We will move beyond simple protocol recitation to explain the scientific rationale behind the proposed methods, ensuring a deep understanding of the "why" behind the "how." The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[1][3][4][5]

Part 1: Qualification of a Reference Standard

A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[6] The quality of all subsequent analytical data is directly dependent on the integrity of the reference standard. While this compound is commercially available, it is imperative to perform in-house qualification of a specific lot to establish it as a working reference standard.

Causality Behind the Workflow: The goal is to create an orthogonal dataset where multiple, independent analytical techniques converge to confirm the identity and purity of the material. This multi-faceted approach minimizes the risk of overlooking impurities that might be missed by a single method. For instance, while HPLC-UV is excellent for quantifying UV-active impurities, it will not detect non-chromophoric species, for which a technique like mass spectrometry or qNMR is necessary.

cluster_0 Reference Standard Qualification Workflow procure Procure Commercial Lot of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid docs Review Supplier Documentation (CoA, Purity, Identity Data) procure->docs Initial Vetting identity Identity Confirmation (¹H NMR, ¹³C NMR, HRMS) docs->identity Structural Verification purity_chrom Chromatographic Purity (RP-HPLC-UV, UPLC-MS) identity->purity_chrom Impurity Profiling purity_abs Absolute Purity (Assay) (qNMR vs. Certified Standard) purity_chrom->purity_abs Orthogonal Purity Check non_organic Non-Organic Impurities (Water Content by KF, Residue on Ignition) purity_abs->non_organic Account for Non-Organic Content certify Certify as In-House Reference Standard with Assigned Purity non_organic->certify Final Qualification

Caption: Workflow for qualifying a commercial chemical as an in-house reference standard.

Step-by-Step Protocol for Reference Standard Qualification
  • Documentation Review:

    • Obtain the Certificate of Analysis (CoA) from the supplier.

    • Verify the supplier's reported identity (e.g., by NMR, MS) and purity (typically by HPLC). Note the methods used and their limitations.

  • Identity Confirmation (Structural Elucidation):

    • ¹H and ¹³C NMR Spectroscopy: Dissolve ~5-10 mg of the material in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and shifts of the carbon signals, must be consistent with the structure of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid.

    • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution and analyze via an ESI-QTOF or Orbitrap mass spectrometer. The measured accurate mass should be within ±5 ppm of the theoretical exact mass of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

  • Purity Determination:

    • Chromatographic Purity (HPLC-UV): Use the HPLC method detailed in Part 2. The area percent of the main peak provides a measure of the purity relative to other UV-active impurities.

    • Quantitative NMR (qNMR): This is a primary ratio method that provides a highly accurate, direct measurement of purity without the need for a specific reference standard of the same compound.[2][7][8]

      • Accurately weigh ~10-15 mg of the candidate material and a similar mass of a certified, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial.

      • Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire a ¹H NMR spectrum with optimized quantitative parameters (e.g., long relaxation delay D1 ≥ 5xT₁ of the slowest relaxing proton, calibrated 90° pulse).

      • Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

      • Calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I=integral, N=number of protons for the integrated signal, MW=molecular weight, m=mass, and P=purity of the standard.

  • Analysis of Non-Organic Impurities:

    • Water Content: Determine using Karl Fischer titration.

    • Residue on Ignition (ROI)/Sulphated Ash: Heat a known quantity of the substance to drive off organic material and measure the weight of the remaining inorganic residue.

  • Final Purity Assignment:

    • The final assigned purity is calculated by the mass balance approach: Purity = 100% - % Organic Impurities - % Water - % Residue on Ignition

    • This value should be compared with the qNMR result. A strong concordance between these two orthogonal methods provides high confidence in the assigned purity value.

Part 2: Proposed Analytical Methodologies & Validation

The following section details proposed analytical methods for the quantification and identification of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. The validation strategy for these methods is based on the ICH Q2(R1) guideline.[1][4]

cluster_1 Analytical Method Validation Workflow (ICH Q2) dev Method Development & Optimization spec Specificity (Peak Purity, Resolution) dev->spec Discrimination rob Robustness (Variations in Method Parameters) dev->rob Method Resilience lin Linearity & Range spec->lin Quantitative Response acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability, Intermediate) lin->prec lod LOD / LOQ (S/N Ratio or SD of Response) lin->lod Sensitivity val Validated Method acc->val prec->val lod->val rob->val

Caption: A typical workflow for analytical method validation based on ICH Q2(R1) parameters.

Method 1: Reversed-Phase HPLC for Purity and Assay

Scientific Rationale: A reversed-phase HPLC method is the workhorse for purity and assay analysis of small organic molecules. A C18 column is chosen for its hydrophobicity, which will effectively retain the aromatic triazolopyridine core. The mobile phase is a buffered acidic solution with an organic modifier. The acid (e.g., formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid group (pKa ~3-4), ensuring a single, well-retained, and sharp peak shape.[9][10] A gradient elution is proposed to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time. UV detection is selected based on the conjugated aromatic system, which is expected to have a strong UV chromophore.

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-36 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or max absorbance determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

Method 2: LC-MS/MS for Trace Level Analysis

Scientific Rationale: For applications requiring high sensitivity, such as the quantification of the compound as a low-level impurity or in biological matrices, LC-MS/MS is the method of choice.[11][12] Its selectivity allows for quantification even in complex matrices. Electrospray ionization (ESI) is suitable for this polar, ionizable molecule. Given the presence of the carboxylic acid and basic nitrogen atoms, both positive and negative ion modes should be evaluated, though ESI negative mode is often very sensitive for carboxylic acids. Multiple Reaction Monitoring (MRM) provides excellent specificity and sensitivity by monitoring a specific fragmentation of the parent ion.

Experimental Protocol:

  • LC System: UPLC/UHPLC system (to reduce run times) with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: As above, using LC-MS grade solvents and additives.

  • Mass Spectrometer: Triple Quadrupole (QqQ)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transition (Hypothetical):

    • The compound contains two bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio. This will result in a characteristic isotopic doublet for the parent ion.

    • Parent Ion (Q1): m/z 239.9 (for ⁷⁹Br) and 241.9 (for ⁸¹Br) corresponding to [M-H]⁻.

    • Product Ion (Q3): A likely fragmentation would be the loss of CO₂ (44 Da) from the carboxylate. Therefore, a potential transition would be m/z 239.9 -> 195.9. This must be confirmed by infusing a standard solution and performing a product ion scan.

  • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

Comparative Performance Data (Validation Targets)

The following tables summarize the target validation parameters for the proposed HPLC-UV assay method, based on ICH guidelines.[1][13] These tables serve as a benchmark for performance comparison during method validation.

Table 1: Specificity, Linearity, and Range

ParameterTest ProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform stress testing (acid, base, peroxide, heat, light) to generate degradation products.The peak for the analyte should be free from interference from blank components, impurities, or degradants. Peak purity should pass using a photodiode array (PDA) detector.
Linearity Prepare at least five concentrations across the specified range (e.g., 50% to 150% of the target assay concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Range Derived from the linearity study.The range over which the method is shown to be linear, accurate, and precise. For an assay, typically 80-120% of the test concentration.[4]

Table 2: Accuracy and Precision

ParameterTest ProcedureAcceptance Criteria
Accuracy Analyze samples of known concentration (e.g., by spiking a placebo with the reference standard) at a minimum of three levels across the range (e.g., 80%, 100%, 120%), in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Perform at least six replicate measurements of a 100% concentration sample or nine measurements across the range (3 levels, 3 replicates each).Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0%.

Table 3: Sensitivity and Robustness

ParameterTest ProcedureAcceptance Criteria
LOD (Limit of Detection) Based on Signal-to-Noise ratio or the standard deviation of the response and the slope of the calibration curve.Typically a Signal-to-Noise ratio of 3:1.
LOQ (Limit of Quantitation) Based on Signal-to-Noise ratio or the standard deviation of the response and the slope of the calibration curve.Typically a Signal-to-Noise ratio of 10:1. The LOQ must be determined with acceptable accuracy and precision.
Robustness Intentionally vary method parameters (e.g., ±0.2 pH units, ±2°C column temp, ±5% organic modifier composition) and observe the effect on results.The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability for routine use. System suitability criteria must be met in all varied conditions.

Conclusion

The successful application of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid in a research or development setting is contingent upon a rigorous analytical control strategy. This guide has provided a detailed, scientifically-grounded framework for both the qualification of a reliable reference standard and the development and validation of suitable analytical methods. By employing orthogonal techniques for characterization and adhering to established validation guidelines such as ICH Q2(R1), researchers can ensure the integrity of their data. The proposed HPLC and LC-MS/MS methods offer robust platforms for purity, assay, and trace-level analysis, while the principles of reference standard qualification ensure a solid foundation for all quantitative measurements. This comprehensive approach enables a direct and meaningful comparison of the product's performance against universally accepted standards of analytical excellence.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Chen, Y., et al. (2021). QNMR for Reference Material Preparation. MDPI Encyclopedia. [Link]

  • Bruker Corporation. Quantitative NMR Assays (qNMR). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Slideshare. (2023). ICH Q2 Analytical Method Validation. [Link]

  • Mestrelab Research. (2024). What is qNMR and why is it important? [Link]

  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • Eurofins. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]

  • Wang, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. [Link]

Sources

Validation

Spectroscopic Characterization and Validation of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid Intermediates: A Comparative Guide

Executive Summary & Strategic Context Bicyclic nitrogen-rich heterocycles, particularly [1,2,4]triazolo[1,5-a]pyridines, have emerged as privileged scaffolds in modern drug discovery, featuring prominently in the design...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Bicyclic nitrogen-rich heterocycles, particularly [1,2,4]triazolo[1,5-a]pyridines, have emerged as privileged scaffolds in modern drug discovery, featuring prominently in the design of JAK inhibitors, α-glucosidase inhibitors, and other targeted therapeutics [1, 2]. As a Senior Application Scientist, I frequently observe that the bottleneck in scaling these therapeutics lies not in the late-stage functionalization, but in the regioselective synthesis and definitive characterization of the early building blocks.

The intermediate 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7) [3] is a highly versatile bifunctional synthon. However, its synthesis is often plagued by the formation of the kinetic [4,3-a] isomer. This guide provides an objective comparison of the [1,5-a] target against its [4,3-a] isomer and the 2-chloro alternative, detailing the spectroscopic causality, self-validating experimental protocols, and downstream performance metrics.

The Mechanistic Challenge: Kinetic vs. Thermodynamic Control

The synthesis of[1,2,4]triazolo[1,5-a]pyridines typically proceeds via the oxidative cyclization of 2-pyridylhydrazones. This reaction initially yields the kinetic [4,3-a] isomer due to the lower activation energy of the initial ring closure. To obtain the thermodynamically stable [1,5-a] core, a Dimroth rearrangement is mandatory [4].

The causality behind this rearrangement is rooted in aromatic stabilization. The[4,3-a] isomer suffers from steric strain and lower resonance energy. Under basic or acidic conditions with heat, the system undergoes a Ring-Opening, Ring-Closing (RORC) cascade. The intermediate opens, the bond rotates to relieve steric clash, and it recyclizes to the more stable [1,5-a] system. Distinguishing between these isomers is a classic analytical trap; their molecular weights are identical, and 1D 1 H NMR spectra are deceptively similar.

G A Precursor (e.g., 2-Pyridylhydrazine) B Oxidative Cyclization (Br2 / AcOH) A->B C 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine (Kinetic Isomer) B->C Rapid Ring Closure D Dimroth Rearrangement (Base/Heat, RORC Mechanism) C->D Ring Opening E 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Isomer) D->E Thermodynamic Stabilization

Figure 1: Reaction workflow and Dimroth rearrangement logic for triazolopyridine synthesis.

Comparative Spectroscopic Profiling

To establish a self-validating system, one cannot rely solely on 1 H NMR. A multi-nuclear approach ( 1 H, 13 C, 15 N) is mandatory to confirm the translocation of the heteroatoms. The most definitive proof of successful Dimroth rearrangement lies in the 15 N NMR chemical shifts. The bridgehead nitrogen in the [4,3-a] isomer is "pyrrole-like," whereas in the [1,5-a] isomer, it is "pyridine-like" [5].

Table 1: Spectroscopic Signatures of Triazolopyridine Intermediates
Spectroscopic Parameter2-Bromo-[1,5-a] (Target)3-Bromo-[4,3-a] (Kinetic Isomer)2-Chloro-[1,5-a] (Alternative)
15 N NMR (Bridgehead N) ~153.0 ppm (Pyridine-like)~197.7 ppm (Pyrrole-like)~152.5 ppm (Pyridine-like)
13 C NMR (C-Halogen) ~135.2 ppm (C-2)~128.4 ppm (C-3)~142.1 ppm (C-2)
1 H NMR (H-5 Shift) ~8.85 ppm (Deshielded by N)~8.40 ppm~8.82 ppm
IR Stretching (C=N) 1640 cm −1 1625 cm −1 1645 cm −1

Data synthesized from theoretical and empirical GIAO calculations for triazolopyridine scaffolds [5].

Downstream Performance: 2-Bromo vs. 2-Chloro Alternatives

When designing a synthetic route, chemists must choose between the 2-bromo and 2-chloro intermediates. The 2-bromo derivative significantly outperforms the 2-chloro analog in downstream late-stage functionalization, justifying its higher upfront synthesis complexity.

Table 2: Cross-Coupling Performance Comparison
Reaction Type2-Bromo-[1,5-a]-7-COOH2-Chloro-[1,5-a]-7-COOHCausality / Mechanism
Suzuki-Miyaura Coupling >95% yield (rt, 2h)<40% yield (90 °C, 12h)Lower C-Br bond dissociation energy facilitates rapid oxidative addition to Pd(0).
Buchwald-Hartwig Amination 85% yield (Pd 2​ (dba) 3​ , 80 °C)Trace productC-Cl bond requires specialized, electron-rich bulky ligands (e.g., XPhos) to force insertion.
Orthogonal Amide Coupling Excellent (C-7 reacts first)GoodBoth allow C-7 carboxylic acid activation (HATU/DIPEA) without disturbing the C-2 halogen.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis and Dimroth Rearrangement

Objective: Synthesize the thermodynamic 2-bromo-[1,5-a] isomer while actively destroying the kinetic [4,3-a] trap.

  • Hydrazone Formation: Dissolve 2-amino-4-pyridinecarboxylic acid (1.0 eq) in ethanol. Add ethoxycarbonyl isothiocyanate (1.1 eq) and stir at room temperature for 4 hours to yield the thiourea intermediate.

  • Oxidative Cyclization: Suspend the intermediate in glacial acetic acid. Dropwise add Br 2​ (1.2 eq) at 0 °C. Stir for 2 hours. This yields the kinetic 3-bromo-[4,3-a] isomer.

  • Dimroth Rearrangement (Critical Step): Isolate the [4,3-a] intermediate via filtration. Resuspend in a 10% aqueous NaOH solution (pH > 12) and heat to 90 °C for 6 hours. The basic conditions initiate the RORC mechanism.

  • Isolation: Cool the mixture to 0 °C and acidify with 2M HCl to pH 3. The 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid will precipitate as a crystalline solid. Filter and wash with cold water.

Protocol B: Spectroscopic Validation Workflow

Objective: Prove regiochemistry and confirm the [1,5-a] architecture.

  • Initial Purity Check: Acquire standard 1D 1 H and 13 C NMR in DMSO- d6​ . Ensure the H-5 proton is present at ~8.85 ppm.

  • Spatial Proximity (NOESY): Run a 2D NOESY experiment. In the [1,5-a] isomer, there should be no NOE correlation between the C-2 substituent and the pyridine ring protons, as they are spatially distant.

  • Definitive Nitrogen Mapping ( 1H−15N HMBC): Set the HMBC delay for long-range coupling ( J = 8 Hz). Observe the correlation between the H-5 proton and the bridgehead nitrogen (N-4). Extract the 15 N chemical shift from the F1 axis. A shift of ~153 ppm definitively validates the [1,5-a] structure, whereas a shift >190 ppm indicates a failed Dimroth rearrangement.

G Start Isolated Intermediate (Unknown Isomer) NMR1D 1H & 13C NMR (Initial Shift Analysis) Start->NMR1D NOESY 2D NOESY (Spatial Proximity Check) NMR1D->NOESY Confirm Purity HMBC 1H-15N HMBC (Long-Range Coupling) NOESY->HMBC Map H-C connectivity Decision 15N Shift Analysis HMBC->Decision Extract 15N Shifts Iso1 Shift ~190 ppm [4,3-a] Kinetic Isomer Decision->Iso1 Iso2 Shift ~153 ppm [1,5-a] Thermodynamic Isomer Decision->Iso2

Figure 2: Self-validating spectroscopic decision tree for triazolopyridine intermediates.

Conclusion

The strategic selection of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid over its[4,3-a] isomer or 2-chloro counterpart is dictated by its superior thermodynamic stability and exceptional reactivity in downstream cross-coupling reactions. By enforcing a strict Dimroth rearrangement protocol and utilizing 15 N HMBC NMR as a self-validating spectroscopic checkpoint, researchers can eliminate downstream synthetic failures and accelerate the development of complex heterocyclic therapeutics.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design National Center for Biotechnology Information (NIH PMC)[Link]

  • [1,2,4]triazolo[1,5-a]pyridine compound as JAK inhibitor and use thereof Google P
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds National Center for Biotechnology Information (NIH PMC)[Link]

  • Synthesis of[1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1,2,4]-triazolo[4,3-a]pyrimidines Academia.edu[Link]

Safety & Regulatory Compliance

Safety

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of the experimental lifecycle. The end-of-life management of complex heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of the experimental lifecycle. The end-of-life management of complex heterocyclic building blocks requires a rigorous, mechanistic understanding of their thermal and chemical degradation pathways.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid , ensuring absolute compliance with federal environmental standards and laboratory safety best practices.

Chemical Profiling & Mechanistic Hazard Assessment

To design a proper disposal workflow, we must first analyze the molecular architecture of the compound. 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid contains a covalent carbon-bromine (C-Br) bond, a carboxylic acid functional group, and a nitrogen-dense triazolopyridine core.

Table 1: Chemical Identifiers & Hazard Summary

PropertyValue
Chemical Name 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
CAS Number 1622993-12-7[1]
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol [2]
GHS Hazard Codes Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]
Waste Classification Halogenated Organic Waste[3]

The Causality of the Hazard: Why does this specific structure dictate strict disposal parameters? If this compound is subjected to standard, low-temperature incineration, the C-Br bond undergoes homolytic cleavage, generating bromine radicals that rapidly form highly corrosive hydrobromic acid (HBr) gas[4]. Simultaneously, the nitrogen-rich triazole ring oxidizes into toxic nitrogen oxides (NOx). Therefore, this compound cannot be treated as standard organic waste; it requires high-temperature incineration equipped with specialized alkaline flue-gas scrubbers to neutralize these acidic byproducts before they reach the atmosphere[5].

Regulatory Framework & Waste Segregation

Under the framework established by the Environmental Protection Agency (EPA), any chemical waste fitting specific hazard categories must be managed as hazardous waste[6].

Because of the bromine atom, this compound falls strictly under the Halogenated Organic Waste stream.

  • Critical Operational Rule: You must never mix halogenated organic waste with non-halogenated organic waste[3]. Mixing these streams not only violates EPA 40 CFR 261 regulations but also cross-contaminates the bulk solvent drum, exponentially increasing disposal costs and creating severe equipment corrosion risks at the disposal facility[5].

Standard Operating Procedure (SOP): Disposal Workflow

The following step-by-step methodology ensures a self-validating system where each step confirms the safety and compliance of the previous one.

Step 1: Physical State Determination & Segregation

  • If Solid (Powder/Crystals): Collect all unused powder, contaminated weighing paper, and spatulas. Place them into a dedicated, puncture-resistant solid hazardous waste container approved for halogenated organics.

  • If Liquid (In Solution): If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or DCM), the entire solution must be routed to the liquid Halogenated Waste carboy[3].

Step 2: Primary Containment & Labeling

  • Transfer the waste into a chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass).

  • Immediately affix a hazardous waste label. The label must explicitly state: "Hazardous Waste: Toxic, Halogenated Organic Acid (Contains Bromine)". Unlabeled or vaguely labeled containers are the leading cause of EPA 40 CFR 262 violations[7].

Step 3: Satellite Accumulation Area (SAA) Management

  • Move the sealed, labeled container to your laboratory's designated SAA.

  • Under EPA 40 CFR 262.15, SAA containers must remain strictly closed at all times unless actively receiving waste[8].

  • Log the addition of the 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid into the SAA inventory sheet to maintain a contemporaneous record of the accumulation volume[8].

Step 4: Final Disposal via High-Temperature Incineration

  • Once the SAA container reaches its volume limit or the maximum accumulation time (typically 90 to 180 days depending on your generator status), initiate a pickup request with your Environmental Health and Safety (EHS) department.

  • The waste will be manifested and transported to a permitted RCRA facility for high-temperature incineration (>1000°C) utilizing wet scrubbers to capture HBr and NOx emissions[5].

Mandatory Visualization: Disposal Decision Tree

G Start 2-Bromo-[1,2,4]triazolo[1,5-a] pyridine-7-carboxylic acid State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (In Organic Solvent) State->Liquid Halogenated Segregate as: Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Label Label: 'Hazardous Waste' + 'Halogenated / Toxic' Halogenated->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA Incineration High-Temp Incineration (with HBr/NOx Scrubbers) SAA->Incineration EPA 40 CFR 262

Figure 1: Decision tree and regulatory workflow for the disposal of halogenated heterocyclic waste.

Emergency Spill Response Protocol

In the event of an accidental spill during handling or transfer, immediate containment is required to prevent aerosolization or skin contact (Acute Tox. 4)[1].

  • Isolation: Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Neutralization & Absorption: Do not use combustible materials (like standard paper towels) for a large spill. Cover the solid powder or liquid solution with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand).

  • Collection: Using a non-sparking plastic scoop, carefully sweep the absorbed mixture into a heavy-duty hazardous waste bag.

  • Disposal of Cleanup Materials: The absorbent material, scoop, and any contaminated PPE must now be treated as Halogenated Organic Waste and routed through the SOP outlined in Section 3.

Sources

Handling

Personal protective equipment for handling 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

Comprehensive Safety and Operational Guide: Handling 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-B...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7) requires more than a cursory glance at a Safety Data Sheet (SDS). While this compound is highly valued in drug discovery for its unique pharmacophore properties, its structural features dictate stringent handling protocols. This guide provides a self-validating system of operational and disposal plans to ensure maximum safety, scientific integrity, and efficiency in your laboratory.

Hazard Profile & Mechanistic Causality

Before detailing step-by-step procedures, it is critical to understand why these precautions are necessary. According to its GHS classification, this compound presents multiple hazards: Acute Toxicity 4 (oral, dermal, inhalation), Skin Irritation 2, Eye Irritation 2A, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1].

  • Dermal and Mucosal Irritation (H315, H319): The carboxylic acid moiety is a weak acid, but it can cause localized, pH-dependent irritation upon contact with the moisture in eyes or respiratory mucous membranes.

  • Systemic Toxicity via Solvents (H302, H312): The bromo-triazolopyridine core is highly lipophilic. While the solid powder has limited dermal penetration on its own, dissolving this compound in penetrating organic solvents (e.g., DMSO, DMF) dramatically increases its ability to cross the stratum corneum. This carries the toxic payload directly into systemic circulation.

  • Inhalation Risk (H332, H336): As a finely milled solid, the powder is prone to aerosolization. Inhalation of these micro-particles can lead to respiratory tract irritation and potential central nervous system effects[1].

Personal Protective Equipment (PPE) Matrix

OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates that PPE must act as the final protective barrier, implemented only after engineering and administrative controls are established[2]. Based on the mechanistic hazards outlined above, the following PPE is strictly required for handling this API building block.

Protection AreaRecommended PPE SpecificationMechanistic Justification
Ocular ANSI Z87.1 tight-fitting safety gogglesPrevents airborne dust from reacting with ocular fluid, mitigating Eye Irrit. 2A risks.
Dermal (Hands) Double-gloving: Nitrile (inner) + Neoprene (outer)Nitrile provides tactile dexterity; Neoprene offers superior chemical resistance against DMSO/DMF solvent carriers.
Dermal (Body) Flame-resistant, fluid-resistant lab coat; closed-toe shoesPrevents powder accumulation on personal clothing and protects against rapid solvent splashes.
Respiratory N95 or P100 particulate respiratorRequired only if weighing outside a controlled draft shield to mitigate inhalation of aerosolized particles (Acute Tox. 4).

Operational Protocols: A Self-Validating Workflow

To maintain scientific integrity and safety, every step of your handling protocol must be verifiable and controlled. The National Research Council's Prudent Practices in the Laboratory emphasizes that minimizing exposure at the source is the most effective safety measure, requiring personnel to treat all reactive compounds as highly toxic[3].

Step 1: Preparation and Engineering Controls

  • Action: Conduct all weighing and transfer operations inside a properly functioning chemical fume hood or a localized draft shield enclosure.

  • Validation: Before opening the chemical container, verify the inward airflow monitor reads a face velocity of 80–100 feet per minute (fpm). If the alarm sounds, halt operations immediately.

Step 2: Weighing and Transfer

  • Action: Use anti-static weighing boats and grounded spatulas. Do not drop the powder from a height; lower the spatula directly to the surface of the boat before releasing the solid.

  • Causality: Static electricity can cause the fine brominated powder to repel and aerosolize, drastically increasing the inhalation risk. Anti-static tools neutralize this triboelectric charge.

Step 3: Solubilization

  • Action: If dissolving the compound in DMSO or DMF for assay preparation, add the solvent slowly down the inner side of the reaction vessel. Cap the vessel immediately after addition and vortex gently.

  • Causality: Exothermic dissolution or splashing of a DMSO-solubilized API creates a high-risk dermal hazard due to enhanced skin permeability. Capping prevents aerosolized solvent micro-droplets from escaping the primary container.

Disposal and Decontamination Plan

Proper disposal is critical due to the presence of the bromine atom, which dictates specific environmental handling protocols to prevent ecological toxicity.

  • Spill Decontamination: In the event of a powder spill, never dry sweep. Cover the spill with damp paper towels (using a mild alkaline solution like 5% sodium bicarbonate to neutralize the carboxylic acid). Carefully scoop the absorbed material into a hazardous waste container, and wash the surface thoroughly with soap and water.

  • Liquid Waste Segregation: All liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions and violates environmental disposal guidelines.

  • Solid Waste: Contaminated PPE, weighing boats, and spatulas must be disposed of in solid hazardous waste bins, clearly labeled with the chemical name and its "Acute Tox 4 / Halogenated" hazard warnings.

Operational Workflow Diagram

The following diagram illustrates the critical path for handling and processing this compound, ensuring all safety checkpoints are systematically met.

PPE_Workflow A Risk Assessment & PPE Donning B Engineering Controls (Fume Hood Verification) A->B C Weighing & Transfer (Anti-Static Tools) B->C D Solubilization (DMSO/DMF) C->D E Spill or Exposure? D->E F Immediate Decontamination & Incident Reporting E->F YES G Halogenated Waste Segregation & Disposal E->G NO F->G

Fig 1: Operational workflow and safety checkpoints for handling brominated heterocyclic APIs.

References

  • Title: 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid - NextSDS Source: nextsds.com URL: [Link]

  • Title: Laboratory Safety Guidance - OSHA Source: osha.gov URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Reactant of Route 2
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
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